Product packaging for Sultamicillin tosylate(Cat. No.:CAS No. 83105-70-8)

Sultamicillin tosylate

Cat. No.: B057848
CAS No.: 83105-70-8
M. Wt: 766.9 g/mol
InChI Key: FFCSPKNZHGIDQM-CGAOXQFVSA-N
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Description

Sultamicillin tosylate is a unique double ester prodrug that covalently links ampicillin and the β-lactamase inhibitor sulbactam. Upon administration and hydrolysis, it releases equimolar quantities of both active components, enabling synergistic antibacterial activity. This compound is specifically designed to overcome a key mechanism of bacterial resistance. Ampicillin acts by inhibiting bacterial cell wall synthesis, specifically the transpeptidation step of peptidoglycan assembly, leading to osmotically unstable cells and eventual lysis. Sulbactam, meanwhile, irreversibly inactivates a wide range of β-lactamase enzymes, protecting ampicillin from degradation. This combination makes this compound an invaluable research tool for studying infections caused by β-lactamase-producing strains of bacteria, such as Escherichia coli and Staphylococcus aureus, which would otherwise be resistant to ampicillin alone. Its application is critical in microbiological research, pharmacodynamic studies, and investigations into novel strategies for combating antibiotic resistance. This product is supplied with detailed analytical characterization, including HPLC and NMR data, to ensure the highest standards of purity and identity for your research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38N4O12S3 B057848 Sultamicillin tosylate CAS No. 83105-70-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCSPKNZHGIDQM-CGAOXQFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048641
Record name Sultamicillin tosylate
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Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83105-70-8
Record name Sultamicillin tosylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sultamicillin tosilate [JAN]
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Record name Sultamicillin tosylate
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Record name 83105-70-8
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Record name SULTAMICILLIN TOSYLATE
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Foundational & Exploratory

antibacterial spectrum of sultamicillin tosylate against gram-positive and gram-negative bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sultamicillin, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, exhibits a broad spectrum of antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of the in-vitro activity of sultamicillin, presenting quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and a visual representation of the testing workflow. The addition of sulbactam restores ampicillin's effectiveness against many β-lactamase-producing strains, making this combination a valuable agent in the treatment of various bacterial infections.

Mechanism of Action

Sultamicillin is a double ester that, upon oral administration, is hydrolyzed to release ampicillin and sulbactam in a 1:1 molar ratio. Ampicillin, a β-lactam antibiotic, inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), leading to cell lysis. Sulbactam is a potent, irreversible inhibitor of many plasmid-mediated and some chromosomal β-lactamases, the enzymes responsible for bacterial resistance to many penicillin antibiotics. By inactivating these enzymes, sulbactam protects ampicillin from degradation, thereby extending its antibacterial spectrum to include many ampicillin-resistant organisms.[1][2][3]

In-Vitro Antibacterial Spectrum

The antibacterial activity of sultamicillin is attributed to its active components, ampicillin and sulbactam. The following tables summarize the in-vitro activity of ampicillin-sulbactam against a variety of clinically relevant Gram-positive and Gram-negative bacteria, as determined by Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria
OrganismNo. of IsolatesAmpicillin:Sulbactam RatioMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (Methicillin-Susceptible)3402:1--[4]
Staphylococcus aureus (Methicillin-Resistant)1142:1--[4]
Streptococcus pneumoniae----

Note: While specific MIC50/MIC90 values for S. pneumoniae were not available in the searched literature, studies indicate that ampicillin-sulbactam is active against this pathogen. For non-β-lactamase-producing enterococci, ampicillin susceptibility can predict susceptibility to ampicillin-sulbactam.[5]

Gram-Negative Bacteria
OrganismNo. of IsolatesAmpicillin:Sulbactam RatioMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli1002:18/4>32/16[6]
Klebsiella pneumoniae402:1-32[7]
Haemophilus influenzae (β-lactamase positive)45--1[8]
Haemophilus influenzae (β-lactamase negative)55---[9][10]
Bacteroides fragilis group3632:114[7]

Note: The activity of ampicillin-sulbactam against E. coli can be variable due to high rates of resistance in some regions.[11][12] For H. influenzae, the presence of sulbactam effectively restores ampicillin's activity against β-lactamase-producing strains.[1]

Experimental Protocols for Susceptibility Testing

The determination of the in-vitro susceptibility of bacteria to sultamicillin (tested as ampicillin-sulbactam) is performed using standardized methods, primarily broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07)

This method determines the MIC of ampicillin-sulbactam in a liquid growth medium.

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of ampicillin and sulbactam. For CLSI standard testing, a 2:1 ratio of ampicillin to sulbactam is typically used.

  • Preparation of Microdilution Plates: Dispense serial twofold dilutions of the ampicillin-sulbactam combination into 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well is typically 100 µL.

  • Inoculum Preparation: From a pure culture of the test organism grown on an appropriate agar medium, prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Inoculation: Dilute the standardized bacterial suspension and inoculate each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ampicillin-sulbactam that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of ampicillin-sulbactam. A 2:1 ratio of ampicillin to sulbactam is commonly used.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Inoculation: Using an inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ampicillin-sulbactam that prevents the growth of more than one colony or a faint haze.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of ampicillin-sulbactam using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis Stock_Solution Prepare Ampicillin- Sulbactam Stock Solution Microdilution_Plates Prepare Serial Dilutions in Microtiter Plates Stock_Solution->Microdilution_Plates Inoculate_Plates Inoculate Microtiter Plates Bacterial_Culture Isolate Pure Bacterial Culture McFarland_Standard Prepare 0.5 McFarland Standard Suspension Bacterial_Culture->McFarland_Standard McFarland_Standard->Inoculate_Plates Incubation Incubate Plates (16-20h at 35°C) Inoculate_Plates->Incubation Read_Results Visually Read MIC Incubation->Read_Results Interpretation Interpret as Susceptible, Intermediate, or Resistant Read_Results->Interpretation

Workflow for MIC determination by broth microdilution.

Conclusion

Sultamicillin tosylate, through the combined action of ampicillin and sulbactam, provides a broad spectrum of antibacterial coverage that includes many β-lactamase-producing Gram-positive and Gram-negative bacteria. The in-vitro data and standardized testing methodologies outlined in this guide provide a framework for the continued evaluation and clinical application of this important antibiotic. For accurate and reproducible susceptibility testing, adherence to established CLSI or EUCAST protocols is essential.

References

The Synergistic Dance: A Technical Guide to the Ampicillin-Sulbactam Combination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of the synergistic interaction between ampicillin and sulbactam, a combination pivotal in overcoming bacterial resistance. This document provides a detailed examination of their mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate their synergistic relationship.

Executive Summary

The combination of ampicillin and sulbactam represents a critical strategy in antibacterial therapy, revitalizing the efficacy of a classic penicillin against a broadened spectrum of resistant bacteria. Sulbactam, a β-lactamase inhibitor, effectively neutralizes the primary defense mechanism of many resistant bacteria – the enzymatic degradation of ampicillin. This synergistic partnership not only restores ampicillin's bactericidal activity but also extends its utility to include infections caused by β-lactamase-producing strains of otherwise susceptible organisms. This guide will delve into the intricacies of this interaction, providing the technical details necessary for a comprehensive understanding.

Mechanism of Synergistic Interaction

Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and, ultimately, cell lysis.

However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes, has significantly limited the clinical efficacy of ampicillin. These enzymes hydrolyze the β-lactam ring of ampicillin, rendering it inactive before it can reach its PBP targets.

This is where sulbactam's crucial role comes into play. Sulbactam is a penicillanic acid sulfone with a structural similarity to β-lactam antibiotics.[2] While it possesses weak intrinsic antibacterial activity, its primary function is as an irreversible inhibitor of a wide range of β-lactamases.[3][4] Sulbactam binds to the active site of the β-lactamase enzyme, forming a stable, inactive complex.[2] This "suicide inhibition" effectively protects ampicillin from enzymatic degradation, allowing it to reach its PBP targets and exert its bactericidal effect.[4] The combination of ampicillin and sulbactam can increase the antimicrobial activity by 4- to 32-fold compared to ampicillin alone.[1]

Synergy_Mechanism cluster_bacterium Resistant Bacterium Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibits Sulbactam Sulbactam BetaLactamase β-Lactamase (Enzyme) Sulbactam->BetaLactamase Irreversibly Inhibits BetaLactamase->Ampicillin Degrades CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Figure 1: Mechanism of synergistic interaction between ampicillin and sulbactam.

Quantitative Efficacy Data

The synergistic effect of ampicillin and sulbactam is quantitatively demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of ampicillin against β-lactamase-producing bacteria when sulbactam is present. The following table summarizes the in vitro activity of ampicillin alone and in combination with sulbactam against various clinically relevant bacterial isolates.

Bacterial SpeciesResistance MechanismAmpicillin MIC (μg/mL)Ampicillin-Sulbactam MIC (μg/mL)Reference(s)
Staphylococcus aureus (Methicillin-Sensitive)β-lactamase production>16≤16[2][5]
Haemophilus influenzae (β-lactamase positive)β-lactamase production≥2.0≤1.0[3][6][7]
Escherichia coli (TEM-1 producing)β-lactamase production>1284 - 12[8]
Bacteroides fragilis groupβ-lactamase productionHigh resistance8/4 - 16/8[1][9][10][11][12]
Klebsiella pneumoniaeβ-lactamase production≥32≥32 (variable)[13][14]
Acinetobacter baumanniiMultiple>32/16Variable[4][15][16]

Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology. The ampicillin-sulbactam ratio is typically 2:1.

Experimental Protocols for Synergy Testing

The synergistic interaction between ampicillin and sulbactam is commonly evaluated using in vitro methods such as the checkerboard assay and time-kill studies.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Methodology:

  • Preparation of Antibiotics: Stock solutions of ampicillin and sulbactam are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Plate Setup: A 96-well microtiter plate is prepared with increasing concentrations of ampicillin along the x-axis and increasing concentrations of sulbactam along the y-axis. This creates a matrix of various concentration combinations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • MIC Determination: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Ampicillin + FIC of Sulbactam Where:

    • FIC of Ampicillin = (MIC of Ampicillin in combination) / (MIC of Ampicillin alone)

    • FIC of Sulbactam = (MIC of Sulbactam in combination) / (MIC of Sulbactam alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Checkerboard_Workflow A Prepare serial dilutions of Ampicillin and Sulbactam B Dispense into 96-well plate (Ampicillin on x-axis, Sulbactam on y-axis) A->B C Inoculate wells with standardized bacterial suspension B->C D Incubate plate (e.g., 35°C for 18-24h) C->D E Determine MIC of each drug alone and in combination D->E F Calculate Fractional Inhibitory Concentration (FIC) Index E->F G Interpret results: Synergy, Additive, or Antagonism F->G

Figure 2: Experimental workflow for a checkerboard synergy assay.

Time-Kill Assay

The time-kill assay provides a dynamic assessment of the bactericidal activity of the antibiotic combination over time.

Methodology:

  • Preparation of Cultures: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial culture is exposed to ampicillin alone, sulbactam alone, and the combination of ampicillin and sulbactam at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.

  • Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates. The plates are incubated, and the resulting colonies are counted to calculate the CFU/mL.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

    • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The synergistic interaction between ampicillin and sulbactam is a well-established and clinically significant phenomenon. By irreversibly inhibiting β-lactamase enzymes, sulbactam restores and expands the antibacterial spectrum of ampicillin. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and evaluating this crucial antibiotic combination. For researchers and drug development professionals, a thorough grasp of these principles is essential for the continued development of effective strategies to combat bacterial resistance.

References

An In-Depth Technical Guide to the In Vivo Pharmacokinetic and Pharmacodynamic Properties of Sultamicillin Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sultamicillin is an orally administered mutual prodrug, chemically linking the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam as a double ester.[1][2][3][4] This design facilitates enhanced oral absorption, after which it is rapidly hydrolyzed in vivo to release equimolar concentrations of ampicillin and sulbactam.[2][3][4][5][6] This guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of sultamicillin tosylate. It details the absorption, distribution, metabolism, and excretion (ADME) profiles of its active components, presents key quantitative parameters in tabular format, and describes the experimental protocols for their determination. Furthermore, it explores the pharmacodynamic profile, focusing on the synergistic mechanism of action and the critical PK/PD indices that predict clinical efficacy.

Mechanism of Action

Upon oral administration, sultamicillin is hydrolyzed during absorption, releasing ampicillin and sulbactam into systemic circulation in a 1:1 molar ratio.[2][4][7] The combination's efficacy relies on a synergistic, dual-component mechanism:

  • Ampicillin: A broad-spectrum penicillin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][8] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[8][9] Inhibition of this process leads to cell lysis and bacterial death.[8]

  • Sulbactam: Primarily functions as a potent, irreversible inhibitor of a wide range of bacterial β-lactamase enzymes.[2][8] These enzymes are produced by resistant bacteria to hydrolyze and inactivate β-lactam antibiotics like ampicillin.[10] By forming a stable, inactive complex with these enzymes, sulbactam protects ampicillin from degradation, thereby restoring its activity against otherwise resistant strains.[5][8] Sulbactam itself possesses limited intrinsic antibacterial activity, mainly against Neisseriaceae.[2][3]

The following diagram illustrates the activation and synergistic action of sultamicillin's components.

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_bacteria Bacterial Cell SULTA This compound (Oral Prodrug) AMP Ampicillin SULTA->AMP Hydrolysis during absorption SUL Sulbactam SULTA->SUL Hydrolysis during absorption PBP Penicillin-Binding Proteins (PBPs) AMP->PBP Binds & Inhibits BL β-Lactamase Enzyme SUL->BL Irreversibly Binds & Inhibits CW Cell Wall Synthesis PBP->CW Catalyzes PBP->CW Inhibition BL->AMP Degrades BL->AMP Protection LYSIS Cell Lysis CW->LYSIS Disruption leads to

Caption: Mechanism of action for this compound.

In Vivo Pharmacokinetics

The formulation of sultamicillin as a mutual prodrug significantly improves the oral bioavailability of both ampicillin and sulbactam compared to their individual oral administration.[11]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Sultamicillin is readily absorbed from the gastrointestinal tract.[3] The oral bioavailability is approximately 80% of an equivalent intravenous dose of ampicillin and sulbactam.[2][4][7] Its absorption is not affected by food.[2][4][7] A key advantage is that peak serum levels of ampicillin following an oral dose of sultamicillin are about two to three and a half times higher than those achieved with an equivalent oral dose of ampicillin alone.[2][7][12]

  • Distribution: After absorption and hydrolysis, both ampicillin and sulbactam are widely distributed throughout various body fluids and tissues.[6][12][13] Plasma protein binding is relatively low, reported at approximately 28-30% for ampicillin and 30-38% for sulbactam.[3][6][10]

  • Metabolism: As a prodrug, sultamicillin is almost completely metabolized via hydrolysis into its active components, ampicillin and sulbactam.[3][6][11]

  • Excretion: Both drugs are primarily eliminated from the body via renal excretion.[12] Approximately 50-75% of each agent is excreted unchanged in the urine.[2][3][4][7] The elimination half-lives are short, with values in healthy volunteers of approximately 1 hour for ampicillin and 0.75 hours for sulbactam.[2][7] These half-lives may be increased in elderly patients or those with renal dysfunction.[2][4][7]

Quantitative Pharmacokinetic Data

The tables below summarize key pharmacokinetic parameters for ampicillin and sulbactam following oral administration of sultamicillin.

Table 1: Pharmacokinetic Parameters in Humans

Parameter Ampicillin Sulbactam Reference(s)
Oral Bioavailability ~80% (of IV equivalent) ~80% (of IV equivalent) [2][4][7]
Elimination Half-life (t½) ~1.0 hour ~0.75 hours [2][7]
Plasma Protein Binding ~28% - 30% ~30% - 38% [3][6][10]

| Primary Route of Excretion | Renal (50-75% unchanged) | Renal (50-75% unchanged) |[2][3][4][7] |

Table 2: Pharmacokinetic Parameters in Animal Models (Rat)

Parameter Ampicillin Sulbactam Reference(s)
Time to Peak (Tmax) 0.5 - 1 hour 0.5 - 1 hour [6]
Elimination Half-life (t½) ~60 minutes ~50 minutes [6]
Tissue Distribution Widely distributed; high concentrations in liver & kidney Widely distributed; high concentrations in liver & kidney [6][13]
Urinary Recovery (96h) ~20% ~30% [6]

| Fecal Recovery (96h) | ~5% | ~20% |[6] |

Experimental Protocol: In Vivo Pharmacokinetic Study

The following outlines a typical experimental protocol for assessing the pharmacokinetic properties of an orally administered antibiotic like sultamicillin in an animal model (e.g., rats or dogs).

  • Animal Model: Healthy, male Sprague-Dawley rats (100-150 g) or Beagle dogs (10-15 kg) are used.[14] Animals are fasted overnight prior to dosing but have access to water ad libitum.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered as a single dose via oral gavage for rats or in a capsule for dogs.[14] Doses are calculated based on body weight (e.g., 20 mg/kg).[14]

  • Blood Sampling: Serial blood samples (e.g., 0.2-0.5 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the tail vein (rats) or cephalic vein (dogs). Samples are collected into heparinized tubes.

  • Sample Processing: Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is harvested and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of ampicillin and sulbactam are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This involves protein precipitation, chromatographic separation, and detection by mass spectrometry.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin. Key parameters calculated include:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

The workflow for such a study is visualized below.

G A Animal Acclimation & Fasting B This compound Oral Administration A->B C Serial Blood Sampling (Predetermined Time Points) B->C D Plasma Separation (Centrifugation) C->D E Bioanalysis (HPLC-MS/MS Quantification) D->E F Pharmacokinetic Analysis (NCA using Software) E->F G Data Reporting (Cmax, Tmax, AUC, t½) F->G

Caption: Typical workflow for an in vivo pharmacokinetic study.

In Vivo Pharmacodynamics

The pharmacodynamics of sultamicillin are defined by the combined action of ampicillin and sulbactam at the site of infection.

Bactericidal Activity and PK/PD Integration

The bactericidal activity of ampicillin, like other β-lactam antibiotics, is primarily time-dependent .[15] This means its efficacy is not determined by the peak concentration achieved, but rather by the cumulative duration that the free drug concentration at the infection site remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.[15] This critical pharmacodynamic index is expressed as %fT>MIC (the percentage of the dosing interval where free drug concentration exceeds the MIC).

For β-lactams, a %fT>MIC of 40-50% is generally required for efficacy.[15] Studies have shown that higher doses of ampicillin-sulbactam are more effective against intermediate-susceptibility strains precisely because they increase the T>MIC.[16] For instance, a simulated 3g dose was bactericidal against an E. coli strain where a 1.5g dose failed, due to the higher dose achieving an adequate T>MIC.[16]

In Vitro Susceptibility Data

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The combination of ampicillin and sulbactam (often in a 2:1 ratio for testing) is effective against a broad range of pathogens.

Table 3: Representative MIC Values for Ampicillin/Sulbactam

Organism MIC Range (µg/mL) Notes Reference(s)
Escherichia coli (TEM-1 producing) 4/2 - 12/6 Strains with higher MICs require higher doses to achieve adequate T>MIC. [16]
Staphylococcus aureus Wide range Effective against many penicillin-resistant, β-lactamase-producing strains. [4]
Haemophilus influenzae (β-lactamase +) Wide range Generally susceptible. [4]
Acinetobacter baumannii 8/4 - >128/64 Sulbactam has intrinsic activity. Susceptibility is variable and testing is recommended. [17][18][19]

| Bacteroides fragilis group | Wide range | Effective against many anaerobic species. |[4] |

Experimental Protocol: MIC Determination

The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A pure culture of the test organism is grown on an appropriate agar medium. Several colonies are used to prepare a bacterial suspension in sterile saline or broth, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]

  • Drug Dilution: A series of two-fold dilutions of ampicillin/sulbactam is prepared in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate.[19]

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[19]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Result Interpretation: The MIC is read as the lowest concentration of the antibiotic combination that completely inhibits visible growth of the organism. A growth control (no drug) and sterility control (no bacteria) are included for validation.

The relationship between the pharmacokinetic profile and this key pharmacodynamic parameter is visualized below.

G cluster_Tmic xaxis Time (hours) yaxis Plasma Concentration (µg/mL) 0 0 2 2 4 4 6 6 8 8 10 10 12 12 Cmax Cmax p0->p1 p1->p2 mic_start->mic_end t1->t2 t2->t3 t3->t4 t4->t1 dose1_arrow->p0 dose2_arrow->p2

Caption: PK/PD relationship showing Time Above MIC (T>MIC).

Conclusion

This compound is an effective oral antibiotic that leverages a prodrug strategy to overcome the poor oral bioavailability of ampicillin and sulbactam. Its pharmacokinetic profile is characterized by rapid absorption, hydrolysis to active components, and high bioavailability, leading to systemic exposures of ampicillin that are significantly greater than with oral ampicillin alone. The pharmacodynamics are defined by the time-dependent bactericidal activity of ampicillin, which is protected from enzymatic degradation by sulbactam. The clinical success of sultamicillin therapy is critically dependent on achieving a plasma concentration that exceeds the pathogen's MIC for a sufficient duration of the dosing interval (%fT>MIC). Understanding these integrated PK/PD principles is essential for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of Sultamicillin Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultamicillin tosylate is a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1][2][3] This chemical linkage enhances the oral bioavailability of both agents, which are released in a 1:1 molar ratio upon hydrolysis by esterases in the intestinal wall.[1] The combination of ampicillin's bactericidal activity, which involves the inhibition of bacterial cell wall synthesis, with sulbactam's ability to irreversibly inhibit many β-lactamases, extends the antimicrobial spectrum to include many ampicillin-resistant bacterial strains.[1][4] This guide provides a detailed overview of the molecular structure and characterization of this compound, presenting key data in a structured format for scientific and research applications.

Molecular Structure

Sultamicillin is a double ester where ampicillin and sulbactam are linked via a methylene-dioxymethylene bridge. The tosylate salt form is commonly used in pharmaceutical formulations.[3]

Chemical Name: [(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid[5]

Molecular Formula: C₃₂H₃₈N₄O₁₂S₃[5]

Molecular Weight: 766.86 g/mol [6]

Chemical Structure:

G cluster_sultamicillin Sultamicillin Moiety cluster_tosylate Tosylate Moiety sultamicillin_structure tosylate_structure

Caption: Molecular structure of sultamicillin and tosylate moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Appearance White to off-white crystalline powder[7]
Solubility Practically insoluble in water, sparingly soluble in ethanol (96%). Freely soluble in methanol and acetonitrile.[7][8]
Melting Point >140°C (decomposes)[8]
Optical Rotation +173° to +187° (anhydrous basis, in a mixture of water and acetonitrile)[7]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be a composite of the signals from the ampicillin, sulbactam, and tosylate moieties. Key expected signals would include those for the aromatic protons of the ampicillin and tosylate groups, the characteristic signals of the β-lactam rings, the methyl groups of the penam core, and the methylene bridge protons.

¹³C NMR: Similarly, the carbon-13 NMR spectrum would show a combination of resonances corresponding to the carbon atoms of the three components. This would include signals for the carbonyl carbons of the β-lactam rings and ester groups, the aromatic carbons, and the aliphatic carbons of the penam structures.

Mass Spectrometry (MS)

The mass spectrum of this compound is not widely published. However, analysis of its components, ampicillin and sulbactam, provides insight into its likely fragmentation patterns under mass spectrometric conditions. Upon hydrolysis, the two active components would be detected. Electrospray ionization (ESI) would likely show a protonated molecular ion for sultamicillin itself.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. Characteristic absorption bands are expected for the various functional groups in the molecule, as summarized in Table 2.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (amine)3400-3250
C-H (aromatic, aliphatic)3100-2850
C=O (β-lactam)~1770
C=O (ester)~1740
C=O (amide)~1680
S=O (sulfone)1350-1300 and 1160-1120
S-O (sulfonate)1200-1150 and 1050-1000

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the analysis and quality control of this compound. A typical method is summarized in Table 3.

ParameterConditionsReference(s)
Column Phenomenex C18 (150 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Acetonitrile:Water (45:55 v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection UV at 225 nm[11]
Retention Time ~6.9 minutes[11]

Experimental Protocols

Sample Preparation for HPLC Analysis
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[11]

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.[11]

  • Sample Preparation (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 50 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol, mix well, and filter. Dilute 1 mL of the filtrate to 10 mL with the mobile phase.[11]

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sample using the KBr disc method is as follows:

  • Grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Press the powder under high pressure (several tons) to form a transparent or translucent disc.

  • Place the KBr disc in the sample holder of the IR spectrometer and acquire the spectrum.

Mechanism of Action and Hydrolysis

Sultamicillin acts as a prodrug, being inactive in its esterified form. Following oral administration, it undergoes hydrolysis in the gastrointestinal tract, catalyzed by esterases, to release ampicillin and sulbactam into the systemic circulation.[1]

Hydrolysis_Workflow Sultamicillin This compound (Oral Administration) Hydrolysis Esterase-mediated Hydrolysis in GI Tract Sultamicillin->Hydrolysis Ampicillin Ampicillin (Active Antibiotic) Hydrolysis->Ampicillin Sulbactam Sulbactam (β-Lactamase Inhibitor) Hydrolysis->Sulbactam Systemic_Circulation Systemic Circulation Ampicillin->Systemic_Circulation Sulbactam->Systemic_Circulation

Caption: Hydrolysis of this compound to its active components.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and characterization of this compound. The key physicochemical, spectroscopic, and chromatographic data have been summarized to serve as a valuable resource for researchers and professionals in the field of drug development and analysis. While detailed NMR and MS data for the intact prodrug are not widely available, the characterization of its constituent active moieties provides a strong basis for its identification and quality control.

References

The Development of Sultamicillin Tosylate: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthesis, mechanism of action, pharmacokinetics, and clinical efficacy of a pivotal beta-lactamase inhibitor combination.

Sultamicillin tosylate, a mutual prodrug of the beta-lactam antibiotic ampicillin and the beta-lactamase inhibitor sulbactam, represents a significant advancement in the oral treatment of bacterial infections. This technical guide provides a detailed overview of its development, from chemical synthesis to clinical application, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis and Structure

Sultamicillin is a double ester in which ampicillin and sulbactam are chemically linked via a methylene group.[1] The tosylate salt form enhances its stability and facilitates its formulation into oral dosage forms. The chemical name for sultamicillin is oxymethylpenicillinate sulfone ester of ampicillin, and it has a molecular weight of 594.7.[2] The synthesis of this compound is a multi-step process that involves the preparation of key intermediates, such as chloromethyl penicillanate 1,1-dioxide and a protected ampicillin derivative, followed by a coupling reaction and final deprotection and salt formation.

A general synthetic pathway involves the esterification of penicillanic acid to form chloromethyl penicillanate, which is then oxidized to chloromethyl penicillanate 1,1-dioxide.[3] Separately, ampicillin is protected, often at the amino group. The two intermediates are then condensed to form the double ester linkage. Finally, deprotection and treatment with p-toluenesulfonic acid yield this compound.[3]

G cluster_synthesis This compound Synthesis Penicillanic_Acid Penicillanic Acid Chloromethyl_Penicillanate Chloromethyl Penicillanate Penicillanic_Acid->Chloromethyl_Penicillanate Esterification Chloromethyl_Penicillanate_Dioxide Chloromethyl Penicillanate 1,1-Dioxide (Sulbactam Intermediate) Chloromethyl_Penicillanate->Chloromethyl_Penicillanate_Dioxide Oxidation Sultamicillin_Base Sultamicillin Base Chloromethyl_Penicillanate_Dioxide->Sultamicillin_Base Ampicillin Ampicillin Protected_Ampicillin Protected Ampicillin Ampicillin->Protected_Ampicillin Protection Protected_Ampicillin->Sultamicillin_Base Coupling Sultamicillin_Tosylate This compound Sultamicillin_Base->Sultamicillin_Tosylate Salt Formation with p-toluenesulfonic acid

Figure 1: High-level synthesis pathway of this compound.

Mechanism of Action

Upon oral administration, sultamicillin is hydrolyzed during absorption in the gastrointestinal tract, releasing equimolar concentrations of ampicillin and sulbactam into the systemic circulation.[4] The synergistic action of these two components is the basis of sultamicillin's enhanced antibacterial efficacy.

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). This prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[5]

  • Sulbactam: A potent, irreversible inhibitor of many plasmid-mediated and some chromosomal beta-lactamases. By inactivating these enzymes, sulbactam protects ampicillin from degradation by resistant bacteria, thereby restoring and extending its spectrum of activity.[5]

G cluster_moa Mechanism of Action of Sultamicillin Sultamicillin This compound (Oral Administration) Hydrolysis Hydrolysis in GI Tract Sultamicillin->Hydrolysis Ampicillin Ampicillin Hydrolysis->Ampicillin Sulbactam Sulbactam Hydrolysis->Sulbactam PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to Beta_Lactamase β-Lactamase Enzymes Sulbactam->Beta_Lactamase Irreversibly Inhibits Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Beta_Lactamase->Ampicillin Degrades Inactive_Complex Inactive Enzyme Complex Beta_Lactamase->Inactive_Complex Forms

Figure 2: Synergistic mechanism of action of ampicillin and sulbactam.

In Vitro Antibacterial Activity

Sultamicillin is effective against a broad range of Gram-positive and Gram-negative bacteria, including many beta-lactamase producing strains that are resistant to ampicillin alone.[2]

BacteriumMIC90 (µg/mL)
Staphylococcus aureus6.25
Streptococcus pneumoniae0.05
Streptococcus pyogenes0.025
Haemophilus influenzae0.39
Moraxella catarrhalis0.5
Escherichia coli>64
Klebsiella pneumoniae3.13
Neisseria gonorrhoeae-
Bacteroides fragilis-

Table 1: Representative MIC90 values for sultamicillin against various bacterial isolates. (Note: Values are for the ampicillin component in the presence of sulbactam. Data compiled from multiple sources.[6][7])

Pharmacokinetics

The formulation of sultamicillin as a mutual prodrug significantly enhances the oral bioavailability of both ampicillin and sulbactam.

ParameterAmpicillinSulbactam
Bioavailability (%)~80~80
Peak Serum Concentration (Cmax) (mg/L)~2x oral ampicillin-
Time to Peak (Tmax) (h)~1-2~1-2
Elimination Half-life (t½) (h)~1.0~0.75
Protein Binding (%)2838
Excretion50-75% unchanged in urine50-75% unchanged in urine

Table 2: Pharmacokinetic parameters of ampicillin and sulbactam after oral administration of this compound in healthy volunteers. (Data compiled from multiple sources.[4][8])

Clinical Efficacy

Sultamicillin has demonstrated clinical efficacy in the treatment of a variety of infections, including those of the respiratory tract, urinary tract, and skin and soft tissues.

IndicationComparatorSultamicillin EfficacyComparator EfficacyReference
Acute Otitis Media (Children)Amoxicillin/ClavulanateNot statistically differentNot statistically different[9]
Upper Respiratory Tract Infections (Adults)Amoxicillin/Clavulanate97.4% cure rate (end of study)93.2% cure rate (end of study)[10]
Acute Bacterial Sinusitis (Adults)Amoxicillin/Clavulanate86.4% per-protocol cure rate85.7% per-protocol cure rate[11]
Uncomplicated Urinary Tract InfectionsAmoxicillin/Clavulanate95.3% success rate90.3% success rate[12]

Table 3: Summary of comparative clinical trial data for this compound.

G cluster_workflow Clinical Trial Workflow for an Antibiotic Patient_Screening Patient Screening and Informed Consent Baseline_Assessment Baseline Assessment (Clinical & Microbiological) Patient_Screening->Baseline_Assessment Randomization Randomization Treatment_Arm_A Treatment Arm A (this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Comparator Drug) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 10 days) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Baseline_Assessment->Randomization End_of_Treatment_Assessment End-of-Treatment Assessment Treatment_Period->End_of_Treatment_Assessment Follow_up_Assessment Follow-up Assessment (e.g., 30 days) End_of_Treatment_Assessment->Follow_up_Assessment Data_Analysis Data Analysis (Efficacy and Safety) Follow_up_Assessment->Data_Analysis Results Clinical Trial Results Data_Analysis->Results

Figure 3: A generalized workflow for a comparative clinical trial of an antibiotic.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of sultamicillin is typically determined by broth microdilution or agar dilution methods according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

  • Method: Broth microdilution.

  • Media: Cation-adjusted Mueller-Hinton broth.

  • Inoculum: Prepared to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Concentrations: Serial twofold dilutions of ampicillin in the presence of a fixed concentration of sulbactam (e.g., a 2:1 ratio of ampicillin to sulbactam).

  • Incubation: 16-20 hours at 35°C in ambient air.

  • Endpoint: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.

  • Quality Control: Performed using reference strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.

Pharmacokinetic Analysis

The concentrations of ampicillin and sulbactam in biological matrices (e.g., plasma, urine) are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[15][16][17]

  • Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection:

    • UV: Wavelength set to detect the absorbance of ampicillin and sulbactam (e.g., around 220-230 nm).

    • MS/MS: Multiple reaction monitoring (MRM) in negative ionization mode for enhanced sensitivity and specificity.

  • Quantification: Based on a calibration curve prepared with known concentrations of ampicillin and sulbactam in the same biological matrix. An internal standard is used to ensure accuracy and precision.

  • Pharmacokinetic Parameters: Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Conclusion

This compound stands as a successful example of prodrug design to enhance the oral bioavailability and therapeutic utility of a combination antibiotic. Its development has provided a valuable oral treatment option for a wide range of bacterial infections, particularly those caused by beta-lactamase-producing organisms. The synergistic mechanism of ampicillin and sulbactam, coupled with favorable pharmacokinetic properties, has established its place in clinical practice. This comprehensive review provides the foundational technical information for further research and development in the field of antibacterial agents.

References

solubility data of sultamicillin tosylate in DMSO, ethanol, and water

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sultamicillin tosylate in dimethyl sulfoxide (DMSO), ethanol, and water. The document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been reported in various solvents. The data from multiple sources is summarized below. It is important to note that variations may occur due to factors such as the specific form of the compound (e.g., dihydrate), temperature, and experimental methodology.

SolventReported SolubilityMolar Concentration (mM)Temperature (°C)Source
DMSO 125 mg/mL163.00Not Specified[1]
100 mg/mL130.425[2]
27.5 mg/mL35.86Not Specified[3]
Ethanol 100 mg/mLNot Specified25[2]
Freely SolubleNot SpecifiedNot Specified[4]
Sparingly Soluble (96%)Not SpecifiedNot Specified[5][6]
Water 9 mg/mL11.7325[2]
Very Slightly SolubleNot SpecifiedNot Specified[4]
Practically InsolubleNot SpecifiedNot Specified[5][6][7]
Methanol Freely SolubleNot SpecifiedNot Specified[4][8]

Note: Qualitative solubility terms are based on pharmacopeial definitions. For instance, "freely soluble" typically implies that 1 part of solute dissolves in 1 to 10 parts of solvent, while "practically insoluble" means more than 10,000 parts of solvent are required for 1 part of solute.

Experimental Protocols for Solubility Determination

While specific protocols for determining the solubility of this compound are not extensively detailed in the public literature, a standard methodology can be constructed based on common laboratory practices and analytical methods developed for the compound. The following describes a generalized protocol for determining equilibrium solubility using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, ethanol, water)

  • Volumetric flasks

  • Analytical balance

  • Mechanical shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 column)[8][9]

  • Mobile phase (e.g., Acetonitrile:Water mixture)[8][9]

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The amount should be sufficient to ensure that undissolved solids remain after equilibration.

    • Place the container in a mechanical shaker within a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to stand, permitting the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any undissolved particles. This step is critical to prevent artificially high concentration measurements.

  • Concentration Analysis by RP-HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase. In many analytical methods, methanol is used as the initial solvent for stock solutions.[8][10][11]

    • Develop a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area response at a specific wavelength (e.g., 225 nm or 232 nm).[8][11]

    • Dilute the filtered sample solution (from step 2) with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of this compound in the diluted sample by interpolating from the standard curve.

    • Multiply the result by the dilution factor to determine the final solubility concentration in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Phase 1: Equilibration cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis & Calculation start Start add_excess Add Excess Sultamicillin Tosylate to Solvent start->add_excess equilibrate Agitate at Constant Temperature (24-48h) add_excess->equilibrate sediment Allow Excess Solid to Sediment equilibrate->sediment withdraw Withdraw Supernatant sediment->withdraw filter Filter through 0.45 µm Syringe Filter withdraw->filter dilute Dilute Filtrate for Analysis filter->dilute hplc Analyze via HPLC dilute->hplc calculate Calculate Concentration using Standard Curve hplc->calculate result Result: Solubility (mg/mL) calculate->result

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Sultamicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultamicillin is a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam. Following oral administration, it is hydrolyzed to yield equimolar concentrations of ampicillin and sulbactam in the systemic circulation. Therefore, in vitro antimicrobial susceptibility testing (AST) is performed using ampicillin-sulbactam. This document provides detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to sultamicillin, referencing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The primary methods for determining the susceptibility of bacteria to sultamicillin are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of inhibition.

Key Experimental Protocols

Two principal methods are employed for the routine in vitro susceptibility testing of sultamicillin: Broth Microdilution and Disk Diffusion.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of ampicillin-sulbactam, which is the lowest concentration that inhibits the visible growth of a microorganism. The procedure is based on the guidelines outlined in CLSI document M07 and ISO 20776-1.[1][2]

Materials:

  • Ampicillin-sulbactam combination (typically in a 2:1 or 1:1 ratio)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Escherichia coli ATCC® 35218™, Staphylococcus aureus ATCC® 29213™)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of ampicillin-sulbactam at a concentration of 1280/640 µg/mL (for a 2:1 ratio) in a suitable solvent.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the ampicillin-sulbactam stock solution in CAMHB to achieve final concentrations typically ranging from 64/32 µg/mL to 0.25/0.125 µg/mL in the microtiter plate wells.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well (except the sterility control) of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ampicillin-sulbactam that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test where a paper disk impregnated with a specific amount of ampicillin-sulbactam is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to established criteria. This protocol is based on CLSI document M02.[3][4][5]

Materials:

  • Ampicillin-sulbactam disks (10/10 µg)[6][7]

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Escherichia coli ATCC® 35218™)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks: Aseptically apply the ampicillin-sulbactam (10/10 µg) disk to the surface of the inoculated agar plate. Ensure the disk is in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the zone size according to the breakpoints provided by CLSI or EUCAST.

Data Presentation

Table 1: CLSI Interpretive Criteria for Ampicillin-Sulbactam
Organism GroupMIC (µg/mL) - S/I/RZone Diameter (mm) - S/I/R
Enterobacterales≤8/4 / 16/8 / ≥32/16≥15 / 12-14 / ≤11
Acinetobacter spp.≤8/4 / 16/8 / ≥32/16≥15 / 12-14 / ≤11
Staphylococcus aureus≤4/2 / - / ≥8/4-
Enterococcus spp.≤8/4 / - / ≥16/8-

S = Susceptible, I = Intermediate, R = Resistant. Data is based on CLSI M100 documents. The MIC is for the ampicillin/sulbactam combination.

Table 2: EUCAST Interpretive Criteria for Ampicillin-Sulbactam
Organism GroupMIC (µg/mL) - S/I/RZone Diameter (mm) - S/I/R
Enterobacterales≤8 / >8≥14 / <14
Acinetobacter spp.≤4 / >4-

S = Susceptible, I = Susceptible, increased exposure, R = Resistant. EUCAST breakpoints are often presented as S ≤ and R >. For ampicillin-sulbactam, EUCAST often provides breakpoints for ampicillin, with a note that they are valid for the combination.

Table 3: Quality Control Ranges for Ampicillin-Sulbactam
Quality Control StrainMethodAntimicrobial ContentAcceptable Range (MIC in µg/mL or Zone Diameter in mm)
Escherichia coli ATCC® 25922™Disk Diffusion10/10 µg13-19 mm
Escherichia coli ATCC® 35218™Disk Diffusion10/10 µg17-22 mm
Escherichia coli ATCC® 25922™Broth Microdilution2:1 ratio2/1 - 8/4 µg/mL
Escherichia coli ATCC® 35218™Broth Microdilution2:1 ratio16/8 - 64/32 µg/mL
Staphylococcus aureus ATCC® 29213™Broth Microdilution2:1 ratio0.25/0.125 - 1/0.5 µg/mL

These ranges are based on CLSI and EUCAST guidelines and may be subject to change. Laboratories should always refer to the most current versions of these documents.[8][9]

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_results Results start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Ampicillin-Sulbactam start->prep_dilutions inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate Dispense Dilutions into 96-well Plate prep_dilutions->prep_plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret Interpret Results (S, I, R) using CLSI/EUCAST Breakpoints read_mic->interpret end End interpret->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_test Testing cluster_results Results start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum prep_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->prep_plate apply_disk Apply Ampicillin-Sulbactam Disk (10/10 µg) prep_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (S, I, R) using CLSI/EUCAST Breakpoints measure_zone->interpret end End interpret->end

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Disclaimer

These protocols are intended for research and professional laboratory use only. It is crucial to adhere to the latest versions of the CLSI and EUCAST guidelines, as breakpoints and methodologies are subject to periodic review and updates. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols.

References

Application Notes and Protocols for the Preparation of Sultamicillin Tosylate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultamicillin is a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1] It is orally administered and, upon absorption, is hydrolyzed into ampicillin and sulbactam, extending the antibacterial spectrum of ampicillin to include β-lactamase-producing bacteria.[1][2] Sultamicillin tosylate is the tosylate salt of this compound, commonly used in research and pharmaceutical formulations.[1][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in laboratory settings.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and other laboratory applications.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder.[2][4][5] Understanding its physicochemical properties is essential for selecting the appropriate solvent and storage conditions.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference(s)
Molecular Formula C₃₂H₃₈N₄O₁₂S₃[2][6]
Molecular Weight 766.86 g/mol (Anhydrous) 802.89 g/mol (Dihydrate)[2][4][6]
Appearance White to off-white/yellowish-white crystalline powder[2][4][5]
Solubility in DMSO ≥ 100 mg/mL (~130.4 mM). Use of fresh, non-hygroscopic DMSO is recommended. Ultrasonication may be required to aid dissolution.[2][3][7]
Solubility in Ethanol ≥ 100 mg/mL[3][7]
Solubility in Methanol Freely soluble[4][8]
Solubility in Water Very slightly soluble to practically insoluble (~9 mg/mL)[4][5][7]

Experimental Protocols

Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solvents.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[9]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 100 mM)

This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution for various in vitro assays.

Materials:

  • This compound powder (anhydrous, MW: 766.86 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Desired Volume (mL) × 100 mmol/L × 766.86 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL) = Desired Volume (mL) × 76.69 mg

    • For example, to prepare 1 mL of a 100 mM solution, you will need 76.69 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile tube.

  • Dissolution:

    • Add the desired volume of anhydrous DMSO to the tube containing the powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.

    • If dissolution is slow, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[2][10] Gentle warming to 37°C can also aid dissolution.[10]

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2][3]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preparation of a Stock Solution in Methanol (e.g., 10 mg/mL)

Methanol is another suitable solvent for preparing stock solutions, particularly for applications like HPLC analysis.[8][11]

Materials:

  • This compound powder

  • Analytical or HPLC-grade Methanol

  • Sterile volumetric flask

  • Sterile amber glass vials or tubes

  • Calibrated analytical balance

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a 1 mL volumetric flask.

  • Dissolution:

    • Add approximately 0.7 mL of methanol to the flask.

    • Cap and vortex or stir until the solid is completely dissolved.

    • Once dissolved, add methanol to the 1 mL mark. Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Transfer the solution to sterile amber vials to protect it from light.

    • Aliquot into smaller volumes for single use if necessary.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the stock solutions.

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationConditionsReference(s)
Solid Powder 4°CLong-termSealed container, protected from light and moisture.[2]
Stock Solution -80°C~6 monthsAliquoted, sealed vials, protected from light. Avoid freeze-thaw cycles.[2][10]
Stock Solution -20°C~1 monthAliquoted, sealed vials, protected from light. Avoid freeze-thaw cycles.[2][3][10]

Note: Always refer to the manufacturer's specific recommendations for storage as stability can vary between batches and suppliers.

Visualized Workflow and Signaling

The following diagrams illustrate the experimental workflow for preparing a stock solution and the logical relationship of the compound's components.

G cluster_workflow Stock Solution Preparation Workflow start Start calc Calculate Mass of this compound start->calc weigh Weigh Powder (Analytical Balance) calc->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex / Sonicate) add_solvent->dissolve check_sol Visual Check (Clear Solution?) dissolve->check_sol check_sol->dissolve No aliquot Aliquot into Single-Use Vials check_sol->aliquot Yes store Store at Recommended Temperature (-80°C) aliquot->store finish End store->finish

Caption: Workflow for preparing this compound stock solution.

G Sultamicillin_Tosylate This compound (Oral Prodrug) Hydrolysis Enzymatic Hydrolysis (in vivo) Sultamicillin_Tosylate->Hydrolysis Absorption Ampicillin Ampicillin (Antibiotic) Hydrolysis->Ampicillin Sulbactam Sulbactam (β-Lactamase Inhibitor) Hydrolysis->Sulbactam Target_Bacteria Target Bacteria Ampicillin->Target_Bacteria Inhibits Cell Wall Synthesis Sulbactam->Target_Bacteria Inhibits β-Lactamase

Caption: Hydrolysis of sultamicillin into its active components.

References

Application Notes: Sultamicillin for Beta-Lactamase-Producing Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sultamicillin is an orally administered codrug, or mutual prodrug, that consists of the beta-lactam antibiotic ampicillin and the beta-lactamase inhibitor sulbactam linked as a double ester.[1][2][3] Upon oral administration, sultamicillin is hydrolyzed during absorption, releasing ampicillin and sulbactam into the systemic circulation in a 1:1 molar ratio.[2][4] This combination is designed to overcome a common bacterial resistance mechanism: the production of beta-lactamase enzymes.[5] These enzymes inactivate many penicillin-class antibiotics by hydrolyzing their beta-lactam ring.[5][6] Sulbactam irreversibly inhibits a wide range of beta-lactamases, thereby protecting ampicillin from degradation and extending its antibacterial spectrum to include many otherwise resistant, beta-lactamase-producing strains.[2][7][8][9]

These notes provide an overview of sultamicillin's application, efficacy data against key clinical isolates, and detailed protocols for laboratory evaluation.

Mechanism of Action

The efficacy of sultamicillin relies on the synergistic action of its two components:

  • Ampicillin : A broad-spectrum penicillin that inhibits the biosynthesis of bacterial cell wall mucopeptide by binding to penicillin-binding proteins (PBPs).[7][8][10] This interference with the final step of peptidoglycan synthesis leads to a weakened cell wall and subsequent cell lysis.[7]

  • Sulbactam : A potent, irreversible inhibitor of most clinically important plasmid-mediated beta-lactamases.[2] By binding to and inactivating these enzymes, sulbactam prevents the destruction of ampicillin, allowing it to exert its bactericidal effect.[7] Sulbactam itself has limited antibacterial activity, with the notable exception of Neisseriaceae.[2]

The combination allows ampicillin to be effective against a wider range of organisms, including many beta-lactamase-producing strains of Staphylococcus aureus, Haemophilus influenzae, Branhamella catarrhalis, and various Enterobacteriaceae.[3][5][11]

G cluster_drug Sultamicillin Administration cluster_bacteria Bacterial Cell sulta Sultamicillin (Oral Prodrug) hydrolysis Hydrolysis (during absorption) sulta->hydrolysis 80% Bioavailability amp Ampicillin hydrolysis->amp sul Sulbactam hydrolysis->sul pbp Penicillin-Binding Proteins (PBP) amp->pbp Binds & Inhibits bl β-Lactamase Enzyme amp->bl Inactivated by sul->bl Irreversibly Inhibits synth Cell Wall Synthesis pbp->synth lysis Cell Lysis synth->lysis inhibition

Caption: Mechanism of sultamicillin against beta-lactamase producing bacteria.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro activity of sultamicillin against various beta-lactamase-producing clinical isolates from published studies.

Table 1: Activity of Sultamicillin against Beta-Lactamase Producing Upper Respiratory Tract Isolates

Organism % Beta-Lactamase Positive MIC₈₀ (µg/mL)
Staphylococcus aureus 86% 3.13
Klebsiella pneumoniae 100% 3.13
Branhamella catarrhalis 68% 0.39
Haemophilus influenzae 24% 0.39

Data sourced from a 1988 study on isolates from upper respiratory tract infections.[12]

Table 2: Activity of Sultamicillin against Various Beta-Lactamase Producing Clinical Isolates

Organism % Beta-Lactamase Positive MIC₉₀ (µg/mL)
Staphylococcus aureus (including MRSA) 96% 6.25
Escherichia coli 100% >100
Proteus mirabilis 100% 12.5
Haemophilus influenzae 12% 1.56
Neisseria gonorrhoeae 16% 0.78

Data sourced from a 1994 study on isolates collected from outpatients between 1992-1993.[13]

Table 3: Clinical Efficacy of Sultamicillin in Urinary Tract Infections (UTIs)

Infection Type Number of Patients Clinical Effectiveness Rate Bacteriological Eradication Rate
Acute Uncomplicated Cystitis 15 93.3% 93.3%
Chronic Complicated UTI 15 73.3% 76.5%

Data from a clinical evaluation of sultamicillin in UTI treatment.[14]

Experimental Protocols

The following are generalized protocols for assessing the activity of sultamicillin against clinical isolates. Researchers should adapt these protocols based on the specific isolates and laboratory standards (e.g., CLSI or EUCAST guidelines).

Protocol 1: Detection of Beta-Lactamase Production

This protocol describes the use of a chromogenic cephalosporin disk test, a rapid method for detecting beta-lactamase production.

Objective: To qualitatively determine if a clinical isolate produces beta-lactamase enzymes.

Principle: The test utilizes a chromogenic cephalosporin substrate (e.g., nitrocefin) impregnated in a paper disk.[6] Beta-lactamase enzymes, if present in the test organism, hydrolyze the amide bond in the beta-lactam ring of the substrate. This hydrolysis results in a rapid and distinct color change (e.g., from yellow to red/pink).[6]

Materials:

  • Cefinase® or other nitrocefin-impregnated disks

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Microscope slide or empty petri dish

  • Sterile inoculating loop or applicator stick

  • Bacterial colonies from a fresh (18-24 hour) culture on non-selective agar

  • Positive and negative control strains (e.g., Staphylococcus aureus ATCC 29213 and Haemophilus influenzae ATCC 10211)

Procedure:

  • Aseptically place a test disk onto a clean microscope slide or into an empty petri dish.

  • Add one drop of sterile distilled water or PBS to moisten the disk. Do not oversaturate.

  • Using a sterile loop, pick several well-isolated colonies of the test organism from the culture plate.

  • Smear the inoculum onto the surface of the moistened disk.

  • Observe the disk for a color change at the site of inoculation.

  • Incubate at room temperature and check for color change within 5 minutes for most organisms. For staphylococci, the reaction may take up to 1 hour.[6]

Interpretation of Results:

  • Positive: A color change to red/pink/deep pink indicates the presence of beta-lactamase.[6]

  • Negative: No color change (or the original color of the disk remains) indicates the absence of beta-lactamase.[6]

Protocol 2: Antimicrobial Susceptibility Testing (AST) of Sultamicillin

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of sultamicillin.

Objective: To quantitatively measure the in vitro activity of sultamicillin against a beta-lactamase-producing bacterial isolate.

Principle: The isolate is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the organism after a standardized incubation period.[15] For sultamicillin, a fixed concentration of sulbactam is typically used in combination with varying concentrations of ampicillin, or the combination is tested directly.

Materials:

  • Sultamicillin analytical standard or ampicillin/sulbactam combination.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Sterile diluents (e.g., sterile water, DMSO, depending on antibiotic solubility).

  • Bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.

  • Incubator (35°C ± 2°C).

  • Multichannel pipette.

  • Positive control (growth control, no antibiotic) and negative control (sterility control, no bacteria) wells.

Procedure:

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of sultamicillin (or ampicillin/sulbactam) according to the manufacturer's instructions.

  • Prepare Dilutions: Perform serial twofold dilutions of the antibiotic in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 256 µg/mL to 0.25 µg/mL). The final volume in each well should be 50 µL or 100 µL, depending on the chosen method.

  • Prepare Inoculum: From a fresh culture, select several colonies and suspend them in saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension as per CLSI/EUCAST guidelines to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plate: Add the standardized inoculum to each well (except the sterility control well).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Read Results: After incubation, examine the plate for visible bacterial growth (turbidity or a button at the bottom of the well). The MIC is the lowest concentration of sultamicillin that shows no visible growth.

Interpretation:

  • The resulting MIC value is compared to established clinical breakpoints (if available) to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Visualizations: Experimental Workflow

G cluster_ast Antimicrobial Susceptibility Testing (AST) start Clinical Specimen Collection (e.g., Sputum, Urine, Swab) culture Bacterial Culture & Primary Isolation start->culture identify Isolate Identification (e.g., MALDI-TOF, 16S rRNA) culture->identify bl_test Beta-Lactamase Production Test (Protocol 1: Chromogenic Assay) identify->bl_test ast MIC Determination for Sultamicillin (Protocol 2: Broth Microdilution) bl_test->ast If Positive control AST for Ampicillin Alone (for comparison) bl_test->control If Positive analysis Data Analysis & Interpretation ast->analysis control->analysis report Final Report: MIC Value & Susceptibility Profile analysis->report

Caption: Workflow for evaluating sultamicillin against clinical isolates.

References

Application Notes: Experimental Use of Sultamicillin for Skin and Soft Tissue Infections (SSTIs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sultamicillin is a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1][2] This combination extends the antimicrobial spectrum of ampicillin to include many β-lactamase-producing bacteria, which are common pathogens in skin and soft tissue infections (SSTIs).[3][4] Following oral administration, sultamicillin is hydrolyzed during absorption, delivering ampicillin and sulbactam into the systemic circulation in a 1:1 molar ratio.[5][6] Its oral bioavailability is approximately 80%, providing an effective option for outpatient therapy or as a step-down from intravenous ampicillin/sulbactam.[5][6] These notes provide an overview of its mechanism, efficacy, and protocols for its experimental evaluation in SSTI models.

Mechanism of Action

Sultamicillin's efficacy stems from the synergistic action of its two components. Ampicillin acts by inhibiting the biosynthesis of bacterial cell wall mucopeptide, a critical step for bacterial survival.[2][7] It specifically binds to penicillin-binding proteins (PBPs), preventing the final transpeptidation step of peptidoglycan synthesis.[1][7] However, many bacteria have developed resistance by producing β-lactamase enzymes that inactivate ampicillin. Sulbactam is an irreversible inhibitor of many of these key β-lactamases.[6][7] By binding to and inactivating these enzymes, sulbactam protects ampicillin from degradation, allowing it to exert its bactericidal effect on otherwise resistant strains.[7]

G Mechanism of Action of Sultamicillin cluster_drug Drug Administration & Hydrolysis cluster_bacteria Bacterial Target cluster_action Antimicrobial Action Sultamicillin Oral Sultamicillin (Prodrug) Hydrolysis Hydrolysis during GI Absorption Sultamicillin->Hydrolysis Ampicillin Ampicillin Hydrolysis->Ampicillin Sulbactam Sulbactam Hydrolysis->Sulbactam Inhibition_PBP Inhibition of Transpeptidation Ampicillin->Inhibition_PBP Inhibition_BL Irreversible Inhibition Sulbactam->Inhibition_BL Protects Ampicillin Bacteria Bacterial Pathogen (e.g., S. aureus) BL β-Lactamase Enzyme Bacteria->BL PBP Penicillin-Binding Proteins (PBPs) Bacteria->PBP Lysis Cell Wall Weakening & Bacterial Lysis PBP->Lysis synthesis blocked Inhibition_BL->BL Inhibition_PBP->PBP

Caption: Sultamicillin's dual mechanism of action.

Data Presentation

Pharmacokinetic Properties of Sultamicillin Components

The oral administration of sultamicillin results in systemic availability of ampicillin and sulbactam with favorable pharmacokinetic profiles for treating SSTIs. Peak serum levels of ampicillin after sultamicillin administration are approximately twice those achieved with an equal dose of oral ampicillin alone.[5][6]

ParameterAmpicillinSulbactamReference(s)
Bioavailability 80% (from Sultamicillin)80% (from Sultamicillin)[1][5][6]
Peak Serum Conc. (Cmax) ~2x that of oral ampicillinAchieved post-hydrolysis[5][6][8]
Time to Peak (Tmax) ~90 minutes~90 minutes[3]
Elimination Half-life (t½) ~1.0 hour~0.75 hours[1][5]
Plasma Protein Binding ~28%~38%[1]
Primary Excretion Route Urine (50-75% unchanged)Urine (50-75% unchanged)[1][5]
Summary of Clinical Efficacy in Skin & Soft Tissue Infections

Clinical trials have demonstrated sultamicillin's efficacy in treating SSTIs, showing comparable outcomes to other standard oral antibiotics.

Study DescriptionPatient PopulationTreatment Arms & DosageKey Efficacy OutcomeReference(s)
Randomized, Double-Blind Trial52 children with superficial SSTIsSultamicillin: 250-750 mg BID for 7 daysCloxacillin: 50 mg/kg/day for 7 daysCure Rate: Sultamicillin: 76% (16/21)Cloxacillin: 62% (13/21)(Difference not statistically significant)[3][4][9]
Clinical Study5 children with SSTIsSultamicillin: 15.4-39.3 mg/kg/day (TID) for 4-13 daysOverall Efficacy Rate: 90% (Excellent or Good response)[8]
Sequential Therapy Study7 children with SSTIsIV Ampicillin/Sulbactam (100/50 mg/kg/day) followed by Oral Sultamicillin (50 mg/kg BID)Clinical Success: 97% (34/35 evaluable patients across all infection types)[4]
Summary of In Vitro Activity Against SSTI Pathogens

Sultamicillin demonstrates potent in vitro activity against common Gram-positive and Gram-negative pathogens involved in SSTIs, particularly β-lactamase-producing strains.

Bacterial SpeciesKey FindingsReference(s)
Staphylococcus aureusMIC90 of 6.25 µg/mL against clinical isolates, including penicillinase-producing strains.[10]
Streptococcus pyogenesNo resistant strains found among clinical isolates.[10]
β-lactamase-producing E. coli & H. influenzaeShowed strong antimicrobial activity against most β-lactamase-producing strains.[10]
Ampicillin-resistant isolatesSulbactam restored ampicillin susceptibility in up to 97-100% of Haemophilus, Branhamella, and oxacillin-susceptible S. aureus strains.[11]

Experimental Protocols

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of sultamicillin's MIC against bacterial isolates from SSTIs using the broth microdilution method, following general CLSI guidelines.

1. Materials:

  • Sultamicillin analytical powder (or a 2:1 ratio of ampicillin to sulbactam)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates (e.g., S. aureus, S. pyogenes) cultured to log phase

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

2. Procedure:

  • Prepare Stock Solution: Dissolve sultamicillin powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Prepare Inoculum: Culture bacterial isolates on appropriate agar plates. Select several colonies and suspend in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the sultamicillin stock solution across the wells of the 96-well plate using CAMHB as the diluent to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of sultamicillin that completely inhibits visible bacterial growth, as observed by the naked eye.

Protocol 2: Ex Vivo Porcine Skin Infection Model

This protocol describes an ex vivo model using porcine skin to evaluate the efficacy of sultamicillin, adapted from methodologies used for testing antibiotics on biofilms.[12][13][14]

1. Objective: To assess the reduction in bacterial viability in a simulated wound environment on biological tissue after treatment with systemic or topical sultamicillin.

2. Workflow:

G Ex Vivo Porcine Skin Infection Model Workflow A 1. Skin Preparation - Obtain fresh porcine skin - De-hair and sterilize surface - Excise uniform sections B 2. Model Assembly - Mount skin sections in a flow chamber or on a diffusion cell A->B C 3. Inoculation - Create a superficial wound/abrasion - Inoculate with SSTI pathogen (e.g., MRSA, ~10^6 CFU) B->C D 4. Biofilm Formation - Incubate for 24-48 hours - Supply nutrients (e.g., artificial wound fluid) C->D E 5. Sultamicillin Treatment - Systemic: Add to fluid beneath skin - Topical: Apply a formulated gel/cream D->E F 6. Incubation & Analysis - Incubate for treatment period (e.g., 24h) - Homogenize tissue - Perform serial dilutions and CFU counts E->F G 7. Outcome Measurement - Compare CFU counts between treated and untreated control groups F->G

Caption: Workflow for an ex vivo SSTI model.

3. Detailed Steps:

  • Skin Preparation: Obtain fresh dermal tissue from a porcine source. Remove bristles and subcutaneous fat. Disinfect the surface (e.g., with chlorhexidine/ethanol washes) and excise full-thickness sections (e.g., 2x2 cm).

  • Inoculation: Create a superficial wound on the epidermal side. Pipette a standardized inoculum of the test organism (e.g., S. aureus) onto the wound.

  • Biofilm Growth: Place the skin explant in a humidified incubator for 24-48 hours to allow for bacterial attachment and biofilm formation.

  • Treatment Application:

    • Systemic Simulation: Place the explant in a system where the dermal side is in contact with media containing a clinically relevant concentration of sultamicillin.

    • Topical Simulation: Apply a formulation containing sultamicillin directly to the infected wound surface.

  • Analysis: After the treatment period, recover the skin tissue, homogenize it, and perform quantitative bacterial culture (CFU counting) to determine the log reduction in bacterial load compared to untreated controls.

Protocol 3: In Vivo Murine Model of Wound Infection

This protocol outlines a murine model for evaluating the in vivo efficacy of orally administered sultamicillin against an SSTI, based on established models using bioluminescent bacteria.[15][16]

1. Objective: To monitor the change in bacterial burden and wound healing progression in a live animal model following oral sultamicillin treatment.

2. Workflow:

G In Vivo Murine Wound Infection Model Workflow A 1. Animal Preparation - Acclimatize mice - Anesthetize and shave dorsal surface B 2. Wound Creation & Inoculation - Create a full-thickness punch biopsy or scalpel wound - Inoculate with bioluminescent S. aureus A->B C 3. Baseline Measurement - Immediately perform bioluminescence imaging (IVIS) to confirm bacterial load (photons/s) - Measure initial wound size B->C D 4. Group Assignment & Treatment - Randomize into groups (Vehicle control, Sultamicillin) - Administer treatment via oral gavage (e.g., BID) C->D E 5. Daily Monitoring - Perform daily IVIS imaging - Photograph and measure wound area - Monitor clinical signs D->E F 6. Endpoint Analysis - At study end (e.g., Day 7), euthanize animals - Excise wound tissue for CFU enumeration and/or histopathology E->F G 7. Data Evaluation - Correlate bioluminescence with CFU counts - Compare wound healing rates and bacterial clearance between groups F->G

Caption: Workflow for an in vivo SSTI model.

3. Detailed Steps:

  • Animal Model: Use immunocompetent mice (e.g., SKH1 or BALB/c). Anesthetize the animal and create a full-thickness wound on the dorsum.

  • Infection: Inoculate the wound with a specific CFU count of a bioluminescent bacterial strain (e.g., USA300 MRSA expressing the lux operon).

  • Treatment: Begin oral administration of sultamicillin (e.g., 25-50 mg/kg, twice daily) or a vehicle control via gavage, typically starting 2-4 hours post-infection.[17]

  • Monitoring:

    • Bacterial Burden: Quantify the bacterial load non-invasively at set time points (e.g., days 1, 3, 5, 7) using an in vivo imaging system (IVIS) to measure photon emission.[15]

    • Wound Healing: Measure the wound area daily using digital calipers or image analysis software.

  • Terminal Assessment: At the end of the study, excise the wound tissue for confirmatory ex vivo CFU counting and histopathological analysis to assess inflammation and re-epithelialization.

References

Application Note: A Stability-Indicating HPTLC Assay for Sultamicillin Tosylate Tablets

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated high-performance thin-layer chromatography (HPTLC) method for the quantitative determination of sultamicillin tosylate in pharmaceutical tablet formulations. The method is demonstrated to be stability-indicating through forced degradation studies, effectively separating the active pharmaceutical ingredient (API) from its degradation products. This simple, precise, and accurate method is suitable for routine quality control and stability testing of this compound tablets.

Introduction

Sultamicillin is a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam.[1] It is formulated as the tosylate salt to enhance stability and is used in oral dosage forms for the treatment of various bacterial infections.[1] A crucial aspect of quality control for pharmaceutical products is the ability to accurately measure the drug content in the presence of any degradation products that may form during storage. A stability-indicating assay provides assurance that the analytical method is specific for the intact drug. This document outlines a robust HPTLC method developed and validated for this purpose.

Experimental

Chemicals and Reagents
  • This compound reference standard

  • This compound tablets (375 mg)

  • Chloroform (AR grade)

  • Methanol (AR grade)

  • Ammonia solution (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (AR grade)

Instrumentation and Chromatographic Conditions
  • HPTLC System: CAMAG HPTLC system with a Linomat 5 applicator, TLC Scanner 3, and winCATS software.

  • Stationary Phase: Pre-coated silica gel 60 GF254 HPTLC plates (20 cm x 10 cm).

  • Mobile Phase: Chloroform: Methanol: Ammonia (8:2:0.2, v/v/v).[2]

  • Applicator: Linomat 5, band width 6 mm.

  • Development: Twin trough chamber saturated with the mobile phase for 20 minutes.

  • Densitometric Analysis: CAMAG TLC Scanner 3 in absorbance mode at 215 nm.[2]

  • Rf Value: Approximately 0.32 for this compound.[2]

Protocols

Preparation of Standard Solution

Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL. From this stock solution, prepare a working standard of 100 µg/mL by diluting 1 mL to 10 mL with methanol.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder 20 this compound tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of sultamicillin and transfer it to a 10 mL volumetric flask.

  • Add 7 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter to obtain a clear sample stock solution.

  • Dilute 1 mL of the filtrate to 10 mL with methanol to get a final concentration of approximately 100 µg/mL.

Chromatographic Development
  • Apply 5 µL of the standard and sample solutions as bands on the HPTLC plate.

  • Develop the plate in a pre-saturated twin trough chamber with the mobile phase until the solvent front reaches a distance of 8 cm.

  • Dry the plate in an oven at 60°C for 5 minutes.

  • Scan the plate densitometrically at 215 nm.

Forced Degradation Studies

To establish the stability-indicating nature of the method, the drug was subjected to various stress conditions as per ICH guidelines.[2]

Acid Hydrolysis
  • Protocol: To 1 mL of the drug stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture for 6 hours at 80°C. Cool, neutralize with 0.1 N NaOH, and dilute to 10 mL with methanol.

  • Observation: Significant degradation was observed.

Alkali Hydrolysis
  • Protocol: To 1 mL of the drug stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture for 6 hours at 80°C. Cool, neutralize with 0.1 N HCl, and dilute to 10 mL with methanol.

  • Observation: The drug was found to be highly liable to alkaline degradation.

Oxidative Degradation
  • Protocol: To 1 mL of the drug stock solution, add 1 mL of 30% v/v hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with methanol.

  • Observation: The drug showed considerable degradation.

Thermal Degradation
  • Protocol: Keep the powdered drug in a petri dish in a hot air oven at 100°C for 48 hours. After exposure, weigh an amount equivalent to 10 mg of the drug and prepare the sample solution as described previously.

  • Observation: Moderate degradation was observed.

Photodegradation
  • Protocol: Expose the powdered drug to direct sunlight for 48 hours. After exposure, weigh an amount equivalent to 10 mg of the drug and prepare the sample solution.

  • Observation: Minimal degradation was noted.

Method Validation Summary

The developed HPTLC method was validated according to ICH guidelines for various parameters.

Validation ParameterResults
Linearity Range 500 - 3500 ng/spot[2]
Correlation Coefficient (r²) 0.9986[2]
Regression Equation Y = 1.6742X - 60.617[2]
Precision (%RSD)
- Intraday1.06%[2]
- Interday1.23%[2]
Accuracy (Recovery) 98.5% - 101.2%
Limit of Detection (LOD) 150 ng/spot
Limit of Quantification (LOQ) 450 ng/spot
Specificity The method is specific as the drug peak is well-resolved from degradation product peaks.
Robustness The method was found to be robust with minor changes in the mobile phase composition and saturation time.

Results and Discussion

The developed HPTLC method provided a well-defined and compact spot for this compound at an Rf value of 0.32 ± 0.05.[2] The forced degradation studies demonstrated that the degradation products were well-resolved from the parent drug peak, confirming the stability-indicating nature of the assay. The peak purity of the this compound spot was confirmed using the TLC scanner software, which showed no interference from the degradation products at the Rf of the analyte.

The method was found to be linear over a concentration range of 500-3500 ng/spot with a high correlation coefficient.[2] The low values of %RSD for intraday and interday precision indicate that the method is precise.[2] The accuracy of the method was confirmed by the good recovery values.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Acquisition & Analysis cluster_stability Forced Degradation standard_prep Prepare Standard Solution (100 µg/mL) application Apply Samples & Standard to HPTLC Plate standard_prep->application tablet_prep Prepare Tablet Sample Solution (100 µg/mL) tablet_prep->application development Develop Plate in Mobile Phase application->development drying Dry the Plate development->drying scanning Densitometric Scanning at 215 nm drying->scanning quantification Quantification of This compound scanning->quantification stress Subject Drug to Stress Conditions (Acid, Base, Oxidation, Heat, Light) stress_analysis Analyze Stressed Samples stress->stress_analysis stress_analysis->application

Caption: Experimental workflow for the HPTLC stability-indicating assay.

degradation_pathway cluster_stress Stress Conditions Sultamicillin This compound (Intact Drug) Acid Acid Hydrolysis Sultamicillin->Acid Major Degradation Alkali Alkali Hydrolysis Sultamicillin->Alkali Extensive Degradation Oxidation Oxidation Sultamicillin->Oxidation Significant Degradation Heat Dry Heat Sultamicillin->Heat Moderate Degradation Light Photodegradation Sultamicillin->Light Minimal Degradation Degradation_Products Degradation Products (Well-resolved from parent drug) Acid->Degradation_Products Alkali->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Degradation pathways of this compound under stress.

Conclusion

The developed HPTLC method is simple, rapid, accurate, precise, and stability-indicating for the determination of this compound in tablet dosage forms. The method can be effectively used for routine quality control analysis and for studying the stability of this compound under various conditions.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Sultamicillin Tosylate in Artificial Gastrointestinal Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of sultamicillin tosylate in artificial gastric and intestinal fluids.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in simulated gastric fluid (SGF)?

A1: this compound is anticipated to undergo degradation in simulated gastric fluid (SGF, typically pH 1.2). This is due to the acidic environment which can catalyze the hydrolysis of both the ester and amide linkages within the molecule.[1][2] The primary degradation pathway is expected to be the cleavage of the ester bonds linking ampicillin and sulbactam, as well as hydrolysis of the β-lactam ring's amide bond.[2]

Q2: How does the stability of this compound change in simulated intestinal fluid (SIF)?

A2: In the neutral to slightly alkaline environment of simulated intestinal fluid (SIF, typically pH 6.8), this compound is also expected to be unstable.[3] Hydrolysis of the ester linkages is known to be rapid under these conditions, leading to the release of ampicillin and sulbactam.[1][3]

Q3: What are the primary degradation products of this compound in aqueous solutions?

A3: The primary degradation products resulting from the hydrolysis of sultamicillin are ampicillin and sulbactam.[1] Formaldehyde may also be released as a byproduct.[4] Further degradation of these initial products can occur, and a known degradant involves the reaction of formaldehyde with the parent drug molecule.[5]

Q4: Are there established analytical methods to monitor the stability of this compound?

A4: Yes, several stability-indicating analytical methods have been developed, primarily using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[3] These methods are capable of separating intact this compound from its major degradation products, allowing for accurate quantification of its stability over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid degradation observed immediately upon dissolution in SGF/SIF. - High temperature of the dissolution medium.- Inappropriate pH of the prepared SGF/SIF.- Vigorous agitation causing localized heating.- Ensure SGF/SIF is equilibrated to the target temperature (e.g., 37°C) before adding the drug.- Verify the pH of the simulated fluids with a calibrated pH meter before each experiment.- Use gentle, consistent agitation as specified in the protocol.
Inconsistent stability results between experimental replicates. - Inaccurate weighing of this compound.- Poor mixing of the drug in the simulated fluid.- Variability in the composition of the prepared SGF/SIF.- Inconsistent sampling times.- Use a calibrated analytical balance for weighing.- Ensure complete dissolution and homogeneity of the drug in the medium at the start of the experiment.- Prepare fresh SGF/SIF for each experiment using a standardized protocol.- Use a calibrated timer and adhere strictly to the sampling schedule.
Appearance of unexpected peaks in the chromatogram. - Contamination of the simulated fluids or glassware.- Interaction of sultamicillin or its degradants with components of the simulated fluids.- Secondary degradation of the primary products.- Use high-purity water and reagents for preparing SGF/SIF.- Thoroughly clean all glassware before use.- Analyze blank SGF and SIF to identify any interfering peaks.- If new peaks are consistently observed, consider peak identification studies (e.g., using LC-MS).
Difficulty in achieving mass balance in the stability study. - Adsorption of the drug or its degradants to the experimental vessel.- Volatility of a degradation product (e.g., formaldehyde).- Co-elution of peaks in the analytical method.- Use inert materials for experimental vessels (e.g., glass).- If significant loss is suspected, investigate extraction procedures from the vessel walls.- Optimize the chromatographic method to ensure adequate separation of all known and potential degradation products.

Data Presentation

While specific quantitative data from peer-reviewed literature on the stability of this compound in SGF and SIF is limited, the following tables illustrate how such data could be presented. These are hypothetical examples based on the expected chemical behavior of the molecule.

Table 1: Illustrative Stability of this compound in Simulated Gastric Fluid (SGF) at 37°C

Time (minutes)% this compound Remaining (Mean ± SD)Major Degradation Products Detected
0100-
1585.2 ± 2.1Ampicillin, Sulbactam
3072.5 ± 3.5Ampicillin, Sulbactam
6055.8 ± 4.2Ampicillin, Sulbactam
12033.1 ± 5.0Ampicillin, Sulbactam

Table 2: Illustrative Stability of this compound in Simulated Intestinal Fluid (SIF) at 37°C

Time (minutes)% this compound Remaining (Mean ± SD)Major Degradation Products Detected
0100-
1560.7 ± 2.8Ampicillin, Sulbactam
3035.4 ± 3.1Ampicillin, Sulbactam
6012.9 ± 2.5Ampicillin, Sulbactam
120< 5Ampicillin, Sulbactam

Experimental Protocols

Preparation of Simulated Gastric and Intestinal Fluids

A common protocol for preparing simulated fluids is based on the United States Pharmacopeia (USP).

Simulated Gastric Fluid (SGF), pH 1.2 (without enzymes):

  • Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.

  • Verify the pH is 1.2 ± 0.1 with a calibrated pH meter.

Simulated Intestinal Fluid (SIF), pH 6.8 (without enzymes):

  • Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water.

  • Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water.

  • Adjust the pH to 6.8 ± 0.1 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.

  • Add water to a final volume of 1000 mL.

Stability Study Protocol
  • Prepare SGF and SIF as described above.

  • Bring the simulated fluids to the desired experimental temperature (typically 37°C) in a constant temperature bath.

  • Accurately weigh and dissolve a known amount of this compound in the pre-heated simulated fluid to achieve the target concentration.

  • Immediately withdraw a sample (t=0) and analyze it using a validated stability-indicating analytical method (e.g., HPLC).

  • Withdraw subsequent samples at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Immediately quench the degradation process in the collected samples if necessary (e.g., by dilution with a mobile phase or pH adjustment).

  • Analyze all samples and calculate the percentage of this compound remaining relative to the t=0 sample.

Visualizations

Experimental Workflow for Stability Testing

G prep_sgf Prepare SGF (pH 1.2) equilibrate Equilibrate fluids to 37°C prep_sgf->equilibrate prep_sif Prepare SIF (pH 6.8) prep_sif->equilibrate dissolve Dissolve this compound equilibrate->dissolve sample_t0 Sample at t=0 dissolve->sample_t0 incubate Incubate at 37°C dissolve->incubate analyze Analyze by HPLC sample_t0->analyze sample_tx Sample at time intervals incubate->sample_tx quench Quench degradation sample_tx->quench quench->analyze calculate Calculate % remaining analyze->calculate G Sultamicillin This compound Ampicillin Ampicillin Sultamicillin->Ampicillin Hydrolysis Sulbactam Sulbactam Sultamicillin->Sulbactam Hydrolysis Degradation Further Degradation (e.g., β-lactam hydrolysis) Ampicillin->Degradation Sulbactam->Degradation

References

identification and characterization of sultamicillin tosylate degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of sultamicillin tosylate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a mutual prodrug of ampicillin and sulbactam, primarily degrades through hydrolysis of its ester and β-lactam rings.[1][2][3] Key degradation pathways include:

  • Hydrolysis: The central ester linkage in sultamicillin is susceptible to hydrolysis, releasing ampicillin and sulbactam.[1]

  • Thermal Degradation: Under thermal stress (e.g., 60°C), sultamicillin degrades into ampicillin, sulbactam, and formaldehyde as a byproduct.[4]

  • Acidic Degradation: Amide hydrolysis can occur under acidic conditions, contributing to the degradation of the β-lactam antibiotic structure.[4]

  • Formation of Adducts: The released formaldehyde can further react with the amino group in sultamicillin or its degradation products to form adducts, such as a formaldehyde adduct with the 5-oxo-4-phenylimidazolidin-1-yl moiety.[4][5][6]

Q2: I am observing an unexpected peak in my HPLC chromatogram during a stability study of sultamicillin. What could it be?

A2: An unexpected peak could be one of several degradation products. A known impurity, observed at levels up to 1.0% in stability samples, is a formaldehyde adduct.[4][5][6] Other possibilities include the primary hydrolytic products, ampicillin and sulbactam, or their respective degradation products.[4] To identify the unknown peak, techniques such as LC-MS, MS/MS, and NMR are recommended for structural elucidation.[4][6]

Q3: My HPLC method is not adequately separating sultamicillin from its potential impurities like ampicillin and sulbactam. How can I improve the separation?

A3: Method optimization is key. Consider the following adjustments:

  • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution may be necessary to resolve all related substances.[7]

  • pH of the Aqueous Phase: The pH of the buffer can significantly impact the retention and peak shape of ionizable compounds like ampicillin and sulbactam. Experiment with different pH values around the pKa of the analytes.

  • Column Chemistry: Ensure you are using a suitable stationary phase, such as a C18 column, which is commonly used for this separation.[8][9]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the run time.

Q4: What are the recommended stress conditions for forced degradation studies of this compound?

A4: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10][11] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at 60°C for several days, with samples analyzed at different time intervals.[4]

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Troubleshooting Guides

Issue: Poor Peak Shape or Tailing in HPLC Analysis

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the concentration of the sample being injected. Linearity should be established to ensure you are working within the appropriate concentration range.[8][9]

  • Possible Cause 2: Inappropriate Mobile Phase pH.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of sultamicillin and its degradation products to ensure they are in a single ionic form.

  • Possible Cause 3: Secondary Interactions with Column Silanols.

    • Solution: Use a base-deactivated column or add a competing base, like triethylamine, to the mobile phase in low concentrations.

Issue: Inconsistent Retention Times

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when running a gradient method.

  • Possible Cause 2: Fluctuations in Temperature.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

  • Possible Cause 3: Mobile Phase Composition Change.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

Data Presentation

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column Phenomenex C18 (150 mm x 4.6 mm, 5 µm)[8][9]
Mobile Phase Acetonitrile : Water (45:55 v/v)[8][9]
Flow Rate 1.0 mL/min[8][9]
Detection UV at 225 nm[8][9]
Injection Volume 20 µL[8]
Run Time 10 minutes[8]
Retention Time ~6.9 minutes[8][9]

Table 2: Validation Parameters for a Sample RP-HPLC Method

ParameterResultReference
Linearity Range 10 - 60 µg/mL[8][9]
Correlation Coefficient (r²) 0.9991[8]

Experimental Protocols

Protocol 1: RP-HPLC Analysis of this compound

This protocol is based on a validated method for the estimation of this compound.[8][9]

  • Preparation of Mobile Phase:

    • Prepare a mixture of Acetonitrile and Water in a 45:55 volume ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase by sonication for 15-20 minutes.

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound Dihydrate reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and make up the volume with the mobile phase.

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 10 to 60 µg/mL for the linearity study.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject 20 µL of each standard solution and the sample solution into the chromatograph.

    • Record the peak area and calculate the concentration of this compound in the sample.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies.[10][11]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Stress: Store the solid drug substance in an oven at 60°C.

    • Control Sample: Keep a solution of the drug in the same solvent at room temperature, protected from light.

  • Sample Processing:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid- and base-stressed samples to a pH of ~7.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis and Characterization:

    • Analyze the samples using a validated, stability-indicating HPLC method.

    • Characterize the major degradation products using LC-MS/MS and NMR to elucidate their structures.

Visualizations

cluster_degradation This compound Degradation Sultamicillin Sultamicillin Tosylate Ampicillin Ampicillin Sultamicillin->Ampicillin Hydrolysis Sulbactam Sulbactam Sultamicillin->Sulbactam Hydrolysis Formaldehyde Formaldehyde Sultamicillin->Formaldehyde Thermal Stress Adduct Formaldehyde Adduct Formaldehyde->Adduct Reaction

Caption: Degradation pathway of this compound.

cluster_workflow Degradation Product Identification Workflow start Start: Sultamicillin Tosylate Sample forced_degradation Forced Degradation (Acid, Base, Heat, etc.) start->forced_degradation hplc_analysis RP-HPLC Analysis (Stability-Indicating Method) forced_degradation->hplc_analysis peak_detection Detect & Quantify Degradation Peaks hplc_analysis->peak_detection isolation Isolate Degradant (Prep-HPLC) peak_detection->isolation characterization Structural Characterization isolation->characterization lcms LC-MS/MS characterization->lcms nmr NMR Spectroscopy characterization->nmr end End: Identified Degradation Product lcms->end nmr->end cluster_troubleshooting HPLC Troubleshooting Logic rect_node rect_node start Unexpected Peak Observed? is_reproducible Is it Reproducible? start->is_reproducible Yes not_reproducible Check System Suitability: Injector, Pump Precision start->not_reproducible No check_blank Analyze Blank (Solvent Injection) is_reproducible->check_blank peak_in_blank Peak in Blank? check_blank->peak_in_blank identify_source Identify Source: Solvent, System Contamination peak_in_blank->identify_source Yes not_in_blank Perform LC-MS for Mass Info peak_in_blank->not_in_blank No

References

Technical Support Center: Overcoming Challenges in the Formulation and Stability of Sultamicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of sultamicillin.

Frequently Asked Questions (FAQs)

Q1: What is sultamicillin and why is its stability a concern?

A1: Sultamicillin is a mutual prodrug of the antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1] It is designed for oral administration, after which it is hydrolyzed in the body to release ampicillin and sulbactam.[1] The inherent instability of the sultamicillin molecule, particularly in its free base and hydrochloride salt forms, presents a significant challenge in developing a stable pharmaceutical formulation.[1] The tosylate salt of sultamicillin is a more stable alternative.[1]

Q2: What are the primary degradation pathways of sultamicillin?

A2: The primary degradation pathway for sultamicillin is hydrolysis, which breaks the ester linkage to yield ampicillin and sulbactam. This hydrolysis can be catalyzed by acidic or alkaline conditions.[1][2] Under thermal stress, sultamicillin degrades into ampicillin, sulbactam, and formaldehyde. The formaldehyde can further react with the amino group in sultamicillin to form a new degradation product.[2] Amide hydrolysis is also a known degradation pathway for β-lactam antibiotics like sultamicillin under acidic conditions.[2]

Q3: How does pH affect the stability of sultamicillin?

A3: Like many β-lactam antibiotics, sultamicillin is susceptible to pH-dependent degradation. It is generally more stable in neutral or slightly acidic conditions. Both acidic and alkaline environments can accelerate its hydrolysis. For instance, sulbactam, one of its parent compounds, is known to be unstable at acidic pH.[1]

Q4: What are the best practices for storing sultamicillin and its formulations?

A4: To minimize degradation, sultamicillin active pharmaceutical ingredient (API) and its finished dosage forms should be stored in a cool, dry place, protected from light and moisture.[3] For reconstituted oral suspensions, it is crucial to follow the manufacturer's instructions, which typically involve refrigeration (between 2-8°C) and discarding any unused portion after a specified period, usually 14 days.[3]

Troubleshooting Guides

Issue 1: Rapid Degradation of Sultamicillin in a New Formulation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Inappropriate pH of the formulation Measure the micro-pH of your formulation. The pH may be outside the optimal stability range for sultamicillin.Adjust the pH of the formulation to a neutral or slightly acidic range using appropriate buffering agents. Conduct a pH-stability profile study to identify the optimal pH.
Hygroscopic Excipients Review the excipients used in your formulation. Some excipients can attract and hold moisture, which can accelerate the hydrolysis of sultamicillin.Replace highly hygroscopic excipients with less hygroscopic alternatives. Consider incorporating a desiccant in the packaging.
Reactive Excipients or Impurities Conduct a drug-excipient compatibility study. Some excipients or impurities within them (e.g., peroxides in polymers) can react with sultamicillin.Identify and replace incompatible excipients. Ensure high-purity excipients are used.
Inadequate Control of Manufacturing Environment Review the manufacturing process for exposure to high humidity or temperature.Implement stricter environmental controls during manufacturing, such as maintaining low relative humidity and avoiding excessive heat.
Issue 2: Inconsistent Results in Stability-Indicating HPLC/HPTLC Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Poor Resolution Between Sultamicillin and Degradation Products Review your chromatographic method. The mobile phase composition, column type, or flow rate may not be optimal.Optimize the mobile phase by adjusting the solvent ratio, pH, or ionic strength. Experiment with a different column chemistry (e.g., C18, C8).
Sample Preparation Issues Evaluate your sample preparation procedure. Incomplete extraction or degradation during sample preparation can lead to variability.Ensure complete extraction of sultamicillin from the formulation matrix. Use a diluent that ensures the stability of the drug during the analysis.
Co-elution of Excipients Run a placebo formulation (without sultamicillin) to check for interfering peaks from excipients.Modify the chromatographic conditions (e.g., gradient, wavelength) to separate the interfering excipient peaks from the drug and its degradants.
Instability of Standard Solutions Check the stability of your sultamicillin standard solutions over the analysis time.Prepare fresh standard solutions for each analytical run or validate the stability of the stock and working standard solutions under the storage conditions used.

Experimental Protocols

Protocol 1: Forced Degradation Study of Sultamicillin Tosylate

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 N HCl.

  • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.

2. Alkaline Hydrolysis:

  • Dissolve this compound in 0.1 N NaOH.

  • Keep the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes).

  • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

4. Thermal Degradation (Solid State):

  • Place a known amount of this compound powder in a stability chamber at a high temperature (e.g., 60°C) for an extended period (e.g., up to 15 days).[2]

  • At specified intervals (e.g., 12 hours, 1, 2, 5, 10, 15 days), withdraw a sample, dissolve it in a suitable solvent, and analyze.[2]

5. Photodegradation:

  • Expose this compound powder and solution to a combination of UV and visible light in a photostability chamber.

  • Analyze the samples at a predetermined time point.

Protocol 2: Stability-Indicating HPLC Method for Sultamicillin

This method is designed to separate sultamicillin from its degradation products.

Chromatographic Conditions:

Parameter Condition
Column Kromasil C18 (15 cm x 4.6 mm, 5 µm)
Mobile Phase 25 mM Phosphate Buffer (pH 7.0) and Acetonitrile (52:48 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Column Temperature 20°C

Procedure:

  • Prepare standard and sample solutions in a suitable diluent (e.g., mobile phase).

  • Inject the solutions into the HPLC system.

  • Identify and quantify the peaks based on the retention times of the sultamicillin standard and the appearance of new peaks in the stressed samples.

Visualizations

Sultamicillin_Degradation_Pathway Sultamicillin Sultamicillin Ampicillin Ampicillin Sultamicillin->Ampicillin Hydrolysis (Acid/Base) Sulbactam Sulbactam Sultamicillin->Sulbactam Hydrolysis (Acid/Base) Formaldehyde Formaldehyde Sultamicillin->Formaldehyde Thermal Stress Formaldehyde_Adduct Formaldehyde Adduct Sultamicillin->Formaldehyde_Adduct Reaction with Formaldehyde Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC HPTLC HPTLC Analysis Acid->HPTLC Alkali Alkaline Hydrolysis Alkali->HPLC Alkali->HPTLC Oxidation Oxidative Degradation Oxidation->HPLC Oxidation->HPTLC Thermal Thermal Degradation Thermal->HPLC Thermal->HPTLC Photo Photodegradation Photo->HPLC Photo->HPTLC Characterization Degradant Characterization (MS, NMR) HPLC->Characterization HPTLC->Characterization API Sultamicillin API / Formulation API->Acid API->Alkali API->Oxidation API->Thermal API->Photo

References

Technical Support Center: Managing Sultamicillin Hypersensitivity in Laboratory Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypersensitivity and allergic reactions to sultamicillin in laboratory models.

Frequently Asked Questions (FAQs)

Q1: What is sultamicillin and why is hypersensitivity a concern?

A1: Sultamicillin is a pro-drug of ampicillin (a beta-lactam antibiotic) and sulbactam (a beta-lactamase inhibitor).[1] Like other penicillin-class antibiotics, it can cause serious and occasionally fatal hypersensitivity (anaphylactic) reactions.[1][2] These reactions are more likely in individuals with a history of penicillin hypersensitivity.[2] Understanding and managing these reactions in laboratory models is crucial for preclinical safety assessment.

Q2: What are the primary immunological mechanisms behind sultamicillin hypersensitivity?

A2: Hypersensitivity reactions to beta-lactams like the ampicillin component of sultamicillin are typically classified into immediate (Type I) and delayed (Type IV) reactions.[3][4]

  • Type I reactions are IgE-mediated and occur within an hour of exposure.[3] The drug (or its metabolite) acts as a hapten, binding to proteins and forming an antigen that cross-links IgE antibodies on the surface of mast cells and basophils. This triggers degranulation and the release of inflammatory mediators like histamine.[4][5]

  • Type IV reactions are T-cell mediated and have a delayed onset (more than one hour after administration).[3][4] T-cells are sensitized to the drug-protein conjugate, leading to the release of cytokines and recruitment of other inflammatory cells.[3][6]

Q3: Can sulbactam, the other component of sultamicillin, also cause allergic reactions?

A3: Yes, sulbactam also contains a beta-lactam ring.[7] Its structure is very similar to the penicillin nucleus, which creates the potential for immunological cross-reactivity. It is likely that individuals with an allergy to sulbactam will also react to other beta-lactams with a similar core structure.[7]

Q4: What are the common in vitro and in vivo models used to study sultamicillin hypersensitivity?

A4: A variety of models can be used to investigate drug hypersensitivity.

  • In Vitro Models: These include the Basophil Activation Test (BAT), Mast Cell Degranulation Assays, and Lymphocyte Transformation Tests (LTT).[8][9] Cell lines like the human monocytic cell line THP-1 can also be used as surrogates for dendritic cells to assess the allergenic potential of drugs.[6][10]

  • In Vivo Models: Murine models, including HLA transgenic mice, are increasingly used to study the complex cell-to-cell interactions and immune responses involved in drug hypersensitivity, although they do not yet perfectly replicate the human disease.[11][12]

Q5: What are the key biomarkers to measure when assessing a hypersensitivity reaction in a lab model?

A5: Key biomarkers depend on the type of reaction being studied.

  • For immediate (Type I) reactions: Measurement of mediators released from mast cells and basophils is key. This includes histamine, tryptase, and lysosomal enzymes like β-hexosaminidase.[4][13] Upregulation of cell surface markers like CD63 on basophils is also a primary indicator.[14][15]

  • For delayed (Type IV) reactions: Analysis of cytokine profiles is important. A Th1 pattern (e.g., IFN-γ) is often seen in non-immediate reactions, while a Th2 pattern (e.g., IL-4, IL-5) is associated with immediate reactions.[3] Pro-inflammatory cytokines like TNF-α and various chemokines can also be elevated.[16]

Troubleshooting Guides

Issue 1: High Background Signal in Mast Cell Degranulation Assay
Potential Cause Troubleshooting Step
Spontaneous Degranulation: Culture mast cells at optimal density. Avoid excessive mechanical stress (e.g., vigorous pipetting) during cell handling. Ensure cells are healthy and not overly passaged.
Reagent Contamination: Use sterile, endotoxin-free reagents and consumables. Prepare fresh media and buffers for each experiment.
Non-Specific Substrate Cleavage: Run a "no-cell" control with media and substrate to check for background substrate hydrolysis. If high, consider a different substrate or check buffer pH.
Cytotoxicity of Test Compound: Perform a cell viability assay (e.g., LDH release or Trypan Blue exclusion) at the tested concentrations of sultamicillin. High cytotoxicity can lyse cells and release granular contents, mimicking degranulation.
Issue 2: Inconsistent or Low Activation in Basophil Activation Test (BAT)
Potential Cause Troubleshooting Step
Low Basophil Viability/Count: Use fresh whole blood samples (ideally <4 hours old). Handle samples gently to avoid cell lysis. Confirm basophil population using appropriate markers (e.g., CD123, CCR3) during flow cytometry gating.
Suboptimal Drug Concentration: Perform a dose-response curve for sultamicillin to determine the optimal concentration for stimulation. Concentrations that are too high can be cytotoxic, while those that are too low may not induce activation.
Donor Variability: Basophil reactivity can vary significantly between donors. Screen multiple donors to find a suitable model with a robust response. Always include a strong positive control (e.g., anti-FcεRI antibody) to confirm that the basophils are responsive.[17]
Incorrect Gating Strategy: Ensure a precise gating strategy to isolate the basophil population. Start with a broad FSC/SSC gate, then gate on singlets, and finally identify basophils using specific markers before assessing CD63 expression.
Insufficient Incubation Time: Optimize the incubation time with sultamicillin. Typically, 15-30 minutes at 37°C is sufficient, but this may need to be adjusted for specific experimental conditions.

Quantitative Data Summary

The following tables summarize typical quantitative parameters that might be observed in hypersensitivity experiments. Note that these are illustrative values and actual results will vary based on the specific model and experimental conditions.

Table 1: Example Basophil Activation Test (BAT) Results

Stimulant Concentration % CD63+ Basophils (Mean ± SD) Stimulation Index (SI)
Negative Control (Buffer)N/A1.5 ± 0.51.0
Sultamicillin100 µg/mL5.5 ± 1.23.7
Sultamicillin500 µg/mL25.0 ± 4.516.7
Positive Control (anti-FcεRI)1 µg/mL65.0 ± 8.043.3
A positive result is often defined as a Stimulation Index (SI) ≥2 with the percentage of activated basophils being ≥5%.[17]

Table 2: Example Mast Cell Degranulation (β-Hexosaminidase Release) Results

Treatment Concentration % β-Hexosaminidase Release (Mean ± SD)
Untreated ControlN/A4.0 ± 1.0
Sultamicillin250 µg/mL12.5 ± 2.1
Sultamicillin1000 µg/mL38.0 ± 5.5
Positive Control (Ionophore)1 µM85.0 ± 7.2

Table 3: Illustrative Cytokine Profile in a Delayed Hypersensitivity Model

Cytokine Control Model (pg/mL) Sultamicillin-Treated Model (pg/mL) Fold Change
IFN-γ50 ± 10250 ± 405.0
TNF-α80 ± 15300 ± 503.8
IL-420 ± 525 ± 81.3
IL-515 ± 422 ± 61.5
Elevated IFN-γ and TNF-α with minimal changes in IL-4 and IL-5 suggest a Th1-skewed T-cell response, characteristic of some delayed hypersensitivity reactions.[3]

Visualizations and Pathways

IgE_Mediated_Degranulation cluster_mast_cell Mast Cell IgE IgE FceRI FcεRI Receptor IgE->FceRI binds to Syk Syk Kinase FceRI->Syk activates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Granule Granule Ca_release->Granule triggers fusion PKC->Granule promotes fusion Mediators Histamine, Tryptase, Cytokines Granule->Mediators releases Mediators_out Mediator Release Sultamicillin_Antigen Sultamicillin-Protein Conjugate (Antigen) Sultamicillin_Antigen->IgE cross-links

Caption: IgE-mediated mast cell degranulation signaling pathway.

BAT_Workflow start Start: Collect Fresh Whole Blood aliquot Aliquot Blood into FACS Tubes start->aliquot add_stim Add Stimulants: - Negative Control - Sultamicillin (various conc.) - Positive Control aliquot->add_stim incubate Incubate (e.g., 20 min @ 37°C) add_stim->incubate add_abs Add Fluorochrome-conjugated Antibodies (e.g., anti-CD63, anti-CCR3, anti-CD123) incubate->add_abs incubate_dark Incubate (e.g., 20 min, dark, RT) add_abs->incubate_dark lyse Lyse Red Blood Cells incubate_dark->lyse wash Wash & Resuspend Cells in FACS Buffer lyse->wash acquire Acquire on Flow Cytometer wash->acquire analyze Analyze Data: Gate on Basophils, Quantify %CD63+ cells acquire->analyze end End analyze->end

Caption: Experimental workflow for the Basophil Activation Test (BAT).

Troubleshooting_Logic start Inconsistent / Unexpected Experimental Results check_pos Is the Positive Control working correctly? start->check_pos check_neg Is the Negative Control within expected range? check_pos->check_neg Yes pos_no No check_pos->pos_no No neg_no No (High Background) check_neg->neg_no No main_path Yes check_neg->main_path Yes pos_no_sol Troubleshoot Assay Components: - Check reagent activity/age - Verify cell viability/responsiveness - Review instrument settings pos_no->pos_no_sol neg_no_sol Troubleshoot Background Issues: - Check for reagent contamination - Assess for spontaneous cell activation - Test for compound cytotoxicity neg_no->neg_no_sol check_dose Review Dose-Response: - Is concentration optimal? - Is there evidence of a hook effect or cytotoxicity at high doses? main_path->check_dose check_variability Assess Model Variability: - Test multiple cell passages - Use multiple donors/animals - Ensure consistent technique check_dose->check_variability

References

Technical Support Center: Forced Degradation Studies of Sultamicillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of sultamicillin under various stress conditions.

Experimental Protocols and Data Presentation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. The following sections provide an overview of typical stress conditions applied to sultamicillin and a summary of expected degradation behavior.

Summary of Sultamicillin Degradation under Stress Conditions

While specific quantitative data from forced degradation studies of sultamicillin is not extensively available in the public domain, the following table summarizes the known degradation pathways and products under various stress conditions. The extent of degradation is highly dependent on the specific experimental parameters (e.g., concentration, temperature, duration of exposure).

Stress ConditionTypical Reagents and ConditionsMajor Degradation ProductsKnown Degradation Pathways
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature to elevated temperatures (e.g., 60°C)Ampicillin, SulbactamAmide hydrolysis of the β-lactam ring and the side chain.[1]
Alkaline Hydrolysis 0.1 M - 1 M NaOH, room temperatureAmpicillin, SulbactamHydrolysis of the ester linkage and the β-lactam rings.
Oxidative Degradation 3-30% H₂O₂, room temperaturePenilloaldehyde, Ampicillin, SulbactamOxidation of the sulfide group in the thiazolidine ring.[1]
Thermal Degradation Dry heat (e.g., 60°C - 80°C)Ampicillin, Sulbactam, Formaldehyde, Formaldehyde adduct of SultamicillinCleavage of the methylene dioxy bridge and other susceptible bonds.[1]
Photolytic Degradation Exposure to UV and/or visible light (ICH Q1B guidelines)Ampicillin, Sulbactam, other photoproductsPhoto-induced cleavage and rearrangement reactions.

Detailed Methodologies

Below are representative experimental protocols for subjecting sultamicillin to forced degradation and for its analysis.

Protocol 1: Forced Degradation of Sultamicillin

  • Preparation of Stock Solution: Prepare a stock solution of sultamicillin in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place the solid sultamicillin powder in a hot air oven maintained at 80°C for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, dissolve it in the mobile phase to a suitable concentration.

  • Photolytic Degradation:

    • Expose the solid drug substance or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • After exposure, prepare a solution of the sample in the mobile phase.

Protocol 2: Stability-Indicating HPTLC Method

A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method can be used to separate sultamicillin from its degradation products.[2]

  • Stationary Phase: HPTLC pre-coated silica gel 60GF254 plates.

  • Mobile Phase: Chloroform: Methanol: Ammonia (8:2:0.2 v/v/v).

  • Sample Application: Apply the prepared samples from the forced degradation studies as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: Analyze the plate under a UV densitometer at 215 nm.

  • Analysis: Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify and quantify the degradation products.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Sultamicillin Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid alkali Alkaline Hydrolysis (0.1M NaOH, RT) prep_stock->alkali oxidation Oxidative Degradation (30% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (Solid, 80°C) prep_stock->thermal photo Photolytic Degradation (ICH Q1B) prep_stock->photo sampling Sampling at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Alkali) sampling->neutralize if applicable dilution Dilution with Mobile Phase sampling->dilution neutralize->dilution hplc HPTLC/HPLC Analysis dilution->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting forced degradation studies of sultamicillin.

Proposed Degradation Pathway of Sultamicillin under Hydrolytic Conditions

G Sultamicillin Sultamicillin Ampicillin Ampicillin Sultamicillin->Ampicillin Hydrolysis (Acidic/Alkaline) Sulbactam Sulbactam Sultamicillin->Sulbactam Hydrolysis (Acidic/Alkaline)

Caption: Hydrolytic degradation of sultamicillin.

Proposed Degradation Pathway of Sultamicillin under Thermal Stress

G Sultamicillin Sultamicillin Ampicillin Ampicillin Sultamicillin->Ampicillin Heat Sulbactam Sulbactam Sultamicillin->Sulbactam Heat Formaldehyde Formaldehyde Sultamicillin->Formaldehyde Heat Adduct Formaldehyde Adduct Sultamicillin->Adduct Reacts with Formaldehyde Formaldehyde->Adduct

Caption: Thermal degradation pathway of sultamicillin.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very little degradation observed. Stress conditions are too mild. The drug is highly stable under the applied conditions.Increase the strength of the stressor (e.g., higher concentration of acid/base/oxidizing agent, higher temperature). Increase the duration of exposure.
Complete degradation of the drug. Stress conditions are too harsh.Decrease the strength of the stressor. Decrease the duration of exposure. For thermal studies, lower the temperature.
Poor peak shape (tailing, fronting) in HPLC/HPTLC. Column overload. Inappropriate mobile phase pH. Column contamination or degradation. Interaction of analytes with active sites on the stationary phase.Dilute the sample. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. Use a guard column and ensure proper sample cleanup. Use a different column or a mobile phase additive to mask active sites.
Appearance of unexpected peaks. Impurities in the reagents or solvents. Secondary degradation of primary degradation products. Interaction between the drug and excipients (in drug product studies).Run a blank analysis with only the stressor and solvent. Analyze samples at earlier time points to distinguish primary from secondary degradants. Analyze a placebo formulation under the same stress conditions.
Poor resolution between sultamicillin and degradation peaks. Inadequate chromatographic conditions.Optimize the mobile phase composition (e.g., change the organic modifier ratio, pH, or buffer concentration). Try a different stationary phase with a different selectivity. Optimize the temperature of the column.
Baseline drift or noise in chromatogram. Contaminated mobile phase. Detector lamp aging. Incomplete column equilibration.Filter and degas the mobile phase. Replace the detector lamp if necessary. Ensure the column is fully equilibrated with the mobile phase before analysis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on sultamicillin?

A1: The primary purposes are to identify the likely degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can separate and quantify sultamicillin in the presence of its degradants. This is crucial for ensuring the quality, safety, and efficacy of the drug product throughout its shelf life.[4][5][6]

Q2: How much degradation should I aim for in my forced degradation studies?

A2: A target degradation of 5-20% is generally considered appropriate. This level is sufficient to generate and detect degradation products without leading to secondary degradation, which might not be relevant to the actual stability of the drug under normal storage conditions.

Q3: Why is it important to use a validated stability-indicating method?

A3: A validated stability-indicating method provides assurance that the analytical procedure can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and that it can separate the API from its degradation products and any process-related impurities.[7][8]

Q4: What should I do if I observe a new, unknown peak in my stressed samples?

A4: If a significant unknown peak appears, you should attempt to identify and characterize it, especially if it is also observed under accelerated or long-term stability conditions. This may involve using techniques like mass spectrometry (MS) to determine its molecular weight and fragmentation pattern.

Q5: Can I use the same analytical method for both the drug substance and the drug product?

A5: It is possible, but the method must be validated for both. For the drug product, you must demonstrate that there is no interference from the excipients. This is typically done by analyzing a placebo formulation subjected to the same stress conditions.

Q6: Are forced degradation studies of the drug product always necessary if I have data for the drug substance?

A6: Not always. If the degradation pathways of the drug substance are well understood and the analytical method is proven to be specific, and there is no evidence of interaction with excipients, studies on the drug substance alone may be sufficient. However, regulatory authorities often expect to see forced degradation data on the drug product to confirm this.[7][8]

Q7: What are the key degradation products of sultamicillin I should look for?

A7: The primary degradation products are ampicillin and sulbactam, which are the two molecules that make up sultamicillin. Under thermal stress, formaldehyde and a formaldehyde adduct may also be formed. Under oxidative stress, penilloaldehyde is a potential degradant.[1]

References

Technical Support Center: Optimizing Storage Conditions for Sultamicillin Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the hydrolysis of sultamicillin tosylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

A1: this compound is a mutual prodrug of the antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1] It is designed to improve the oral bioavailability of both compounds. The molecule contains two ester linkages which are susceptible to hydrolysis, breaking down into its active components, ampicillin and sulbactam. This hydrolysis is the primary degradation pathway and can be accelerated by moisture, pH, and temperature.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation products of this compound are ampicillin and sulbactam, formed by the cleavage of the ester bonds.[1][2] Under certain stress conditions, such as thermal stress, formaldehyde can also be released as a byproduct.[2]

Q3: What are the ideal storage conditions for solid this compound?

A3: To minimize hydrolysis, solid this compound should be stored in a cool, dry place, protected from light and humidity.[3] Studies have shown that its stability is significantly affected by high temperature, high humidity, and strong light.[3]

Q4: How does pH affect the stability of this compound in solution?

Q5: Can I use this compound that has started to degrade?

A5: It is not recommended. The degradation of this compound leads to a decrease in the concentration of the active prodrug, which can impact the efficacy of your experiments. The formation of degradation products can also interfere with analytical measurements and potentially introduce confounding variables.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays or analytical tests.
Possible Cause Troubleshooting Steps
Hydrolysis of this compound stock solutions 1. Prepare fresh stock solutions daily using a suitable anhydrous solvent like methanol.[4][5] 2. If aqueous buffers are required, prepare the solution immediately before use and maintain it at a cool temperature. 3. Verify the integrity of your stock solution by running a quick analytical check (e.g., HPLC) to look for the presence of ampicillin and sulbactam peaks.
Degradation of solid compound due to improper storage 1. Review your storage conditions. Ensure the container is tightly sealed and stored in a desiccator in a cool, dark place. 2. If you suspect degradation, perform a purity analysis (e.g., HPLC, HPTLC) and compare it to the certificate of analysis.
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
Possible Cause Troubleshooting Steps
Forced degradation during sample preparation 1. Evaluate your sample preparation procedure. Avoid high temperatures and extreme pH conditions. 2. Ensure the diluent used for sample preparation is compatible with this compound and does not promote hydrolysis.
Hydrolysis in the autosampler 1. If samples are left in the autosampler for an extended period, hydrolysis can occur. Use a cooled autosampler if available. 2. Analyze samples as quickly as possible after preparation.
Contamination of the HPLC system 1. Run a blank gradient to ensure the system is clean. 2. If contamination is suspected, flush the system with an appropriate cleaning solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol to obtain a concentration of 1 mg/mL.[5]

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
Alkaline Hydrolysis Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
Oxidative Degradation Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation Place the solid powder in a hot air oven at 105°C for 48 hours. Dissolve the stressed powder in methanol for analysis.
Photolytic Degradation Expose the solid powder to direct sunlight for 48 hours or in a photostability chamber. Dissolve the stressed powder in methanol for analysis.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method can be used to separate this compound from its degradation products.[4][5]

ParameterSpecification
Column Phenomenex C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (45:55 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time Approximately 6.9 min

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureHumidityLight
Solid Cool (2-8°C recommended for long-term)Dry (use of desiccants is advised)Protected from light
Solution (in anhydrous solvent) Cool (2-8°C)N/AProtected from light
Aqueous Solution Use immediately; if short-term storage is necessary, keep at 2-8°CN/AProtected from light

Table 2: Summary of Forced Degradation Conditions and Expected Outcome

Stress ConditionReagent/ConditionExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°CHydrolysis to ampicillin and sulbactam
Alkaline Hydrolysis 0.1 N NaOH, 60°CRapid hydrolysis to ampicillin and sulbactam
Oxidation 30% H₂O₂, Room TempPotential for oxidation of the sulfide group in the sulbactam moiety
Thermal Degradation 105°C (solid)Degradation, potential for formation of various byproducts
Photolytic Degradation Sunlight/Photostability ChamberPotential for photodegradation, nature of products may vary

Visualizations

Hydrolysis_Pathway Sultamicillin_Tosylate This compound Hydrolysis Hydrolysis (H₂O, pH, Temp) Sultamicillin_Tosylate->Hydrolysis Ampicillin Ampicillin Hydrolysis->Ampicillin Sulbactam Sulbactam Hydrolysis->Sulbactam

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Stock_Solution Prepare 1 mg/mL Stock Solution in Methanol Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock_Solution->Acid Alkali Alkaline Hydrolysis (0.1N NaOH, 60°C) Stock_Solution->Alkali Oxidation Oxidation (30% H₂O₂) Stock_Solution->Oxidation Thermal Thermal (105°C, solid) Stock_Solution->Thermal Photo Photolytic (Sunlight) Stock_Solution->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Identify Degradants, Assess Stability) Analysis->Data

Caption: Workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of Sultamicillin Tosylate and Amoxicillin/Clavulanic Acid in the Management of Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of clinical efficacy, safety profiles, and in-vitro activity for researchers and drug development professionals.

In the landscape of antimicrobial therapeutics for respiratory tract infections, the choice between established combination agents like sultamicillin tosylate and amoxicillin/clavulanic acid is a critical decision for clinicians and a point of continued investigation for researchers. Both agents pair a β-lactam antibiotic with a β-lactamase inhibitor, a strategy designed to overcome a common mechanism of bacterial resistance. This guide provides a detailed comparison of their performance, supported by experimental data, to inform research and development in this therapeutic area.

Mechanism of Action: A Shared Strategy Against Resistance

This compound is a mutual prodrug of ampicillin and sulbactam. Following oral administration, it is hydrolyzed to release ampicillin, a penicillin-class antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), and sulbactam, a β-lactamase inhibitor.[1] Sulbactam irreversibly binds to and inactivates β-lactamase enzymes produced by resistant bacteria, thereby protecting ampicillin from degradation.[1]

Similarly, amoxicillin/clavulanic acid combines amoxicillin, an aminopenicillin that also targets PBPs to disrupt bacterial cell wall synthesis, with clavulanic acid, another potent β-lactamase inhibitor.[2] Clavulanic acid's role is to neutralize β-lactamase enzymes, thus restoring the efficacy of amoxicillin against otherwise resistant pathogens.[2]

The fundamental difference in their composition lies in the specific penicillin and β-lactamase inhibitor used. While both combinations are effective against a broad spectrum of Gram-positive and Gram-negative bacteria, subtle variations in their activity against specific pathogens and their pharmacokinetic profiles can influence clinical outcomes.

Mechanism_of_Action cluster_sulta This compound cluster_amoxclav Amoxicillin/Clavulanic Acid cluster_bacteria Bacterial Cell Sultamicillin Sultamicillin Ampicillin Ampicillin Sultamicillin->Ampicillin Hydrolysis Sulbactam Sulbactam Sultamicillin->Sulbactam Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibits Beta-lactamase β-lactamase Enzyme Sulbactam->Beta-lactamase Inhibits Amoxicillin/Clavulanic Acid Amoxicillin/Clavulanic Acid Amoxicillin Amoxicillin Amoxicillin/Clavulanic Acid->Amoxicillin Clavulanic Acid Clavulanic Acid Amoxicillin/Clavulanic Acid->Clavulanic Acid Amoxicillin->PBP Inhibits Clavulanic Acid->Beta-lactamase Inhibits Cell Wall Cell Wall Synthesis PBP->Cell Wall Catalyzes Bacterial Lysis Bacterial Lysis Cell Wall->Bacterial Lysis Leads to Beta-lactamase->Ampicillin Inactivates Beta-lactamase->Amoxicillin Inactivates

Diagram 1: Comparative Mechanism of Action

Clinical Efficacy in Respiratory Tract Infections

Multiple clinical trials have evaluated the comparative efficacy of sultamicillin and amoxicillin/clavulanic acid in various respiratory tract infections. The results generally indicate comparable clinical outcomes.

Upper Respiratory Tract Infections (URTIs)

In a multicentric, randomized trial involving 102 adults with URTIs (otitis, sinusitis, and pharyngotonsillitis), there was no statistically significant difference in cure rates between the two groups at the end of treatment or at the final follow-up.[1][3][4]

IndicationDrug RegimenNo. of PatientsEnd of Treatment Cure Rate (Visit 2)End of Study Cure Rate (Visit 3)Reference
URTIsSultamicillin(Randomized)64.4%97.4%[1][3][4]
URTIsAmoxicillin/Clavulanic Acid(Randomized)61.7%93.2%[1][3][4]
Acute Bacterial Sinusitis

A randomized clinical trial in adults with acute bacterial sinusitis demonstrated similar efficacy between low-dose sultamicillin and amoxicillin/clavulanic acid.[5]

IndicationDrug RegimenNo. of PatientsIntention-to-Treat Cure RatePer-Protocol Cure RateReference
Acute Bacterial SinusitisSultamicillin (375 mg BID)2382.6%86.4%[5]
Acute Bacterial SinusitisAmoxicillin/Clavulanic Acid (625 mg TID)2185.7%85.7%[5]
Community-Acquired Pneumonia (CAP) in Children

A study involving 82 children (aged 1-6 years) with CAP found no significant differences in the clinical course of the disease between those treated with sultamicillin and those who received amoxicillin/clavulanic acid.[6]

Acute Exacerbations of Chronic Bronchitis (AECB)

While direct comparative trials for AECB are limited, a study on sultamicillin in 30 hospitalized patients with acute purulent exacerbations of chronic bronchitis showed a clinical cure rate of 73% at the end of treatment and 60% one week post-treatment.[7] Another study comparing amoxicillin-sulbactam (a related combination) with amoxicillin/clavulanic acid for bronchial asthma with mixed infection found clinical success rates of 86.7% and 73.1%, respectively.[8]

Safety and Tolerability: A Key Differentiator

A notable difference observed in multiple studies is the gastrointestinal side effect profile, particularly the incidence of diarrhea.

IndicationDrugIncidence of DiarrheaReference
URTIsSultamicillin29.4% of patients with adverse events[1][3][4]
URTIsAmoxicillin/Clavulanic Acid70.6% of patients with adverse events[1][3][4]
CAP (Children)SultamicillinLower incidence of secondary effects (16.6%)[6]
CAP (Children)Amoxicillin/Clavulanic AcidHigher incidence of secondary effects (32.6%)[6]

The lower incidence of diarrhea with sultamicillin is a significant finding, as this adverse event can impact patient compliance and overall treatment success.[1]

In-Vitro Activity

Both sultamicillin and amoxicillin/clavulanic acid demonstrate broad in-vitro activity against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][2] The inclusion of a β-lactamase inhibitor extends their spectrum to cover β-lactamase-producing strains of H. influenzae and M. catarrhalis.[1][2]

While both combinations are effective, some studies suggest that sulbactam may have a broader spectrum as a β-lactamase inhibitor compared to clavulanic acid.[1] For instance, clavulanic acid has been shown to induce chromosomal β-lactamase production in some bacterial strains, a phenomenon not observed with sulbactam.[9]

Experimental Protocols

The clinical data presented in this guide are derived from randomized, controlled trials with well-defined methodologies.

URTI Study Protocol
  • Design: A multicentric, open-label, randomized trial.[1][3]

  • Participants: 102 adult patients with clinical and radiological diagnoses of acute otitis, sinusitis, or pharyngotonsillitis.[1][3]

  • Interventions: Patients were randomized to receive either sultamicillin (dosage not specified in abstract) or amoxicillin/clavulanic acid (dosage not specified in abstract) for 10 days.[1][3][4]

  • Assessments: Clinical evaluations were performed at the end of treatment (day 10) and at a follow-up visit (day 30).[1][3][4]

  • Primary Outcome: Clinical cure rates at the two assessment points.[1][3][4]

URTI_Trial_Workflow Patient_Population 102 Adult Patients with URTIs (Otitis, Sinusitis, Pharyngotonsillitis) Randomization Randomization Patient_Population->Randomization Group_A Sultamicillin (10-day course) Randomization->Group_A Group_B Amoxicillin/Clavulanic Acid (10-day course) Randomization->Group_B Visit_2 End of Treatment Assessment (Day 10) Group_A->Visit_2 Group_B->Visit_2 Visit_3 End of Study Assessment (Day 30) Visit_2->Visit_3 Outcome Comparison of Cure Rates and Adverse Events Visit_3->Outcome

Diagram 2: URTI Clinical Trial Workflow
Acute Bacterial Sinusitis Study Protocol

  • Design: A randomized clinical trial.[5]

  • Participants: 44 adult patients with acute bacterial sinusitis.[5]

  • Interventions: Patients were randomly assigned to receive either low-dose sultamicillin (375 mg twice daily) or amoxicillin/clavulanic acid (625 mg three times daily) for 10 days.[5]

  • Primary Outcome: Intention-to-treat and per-protocol cure rates.[5]

Conclusion

The available evidence suggests that this compound and amoxicillin/clavulanic acid have comparable clinical efficacy in the treatment of common respiratory tract infections. Both are effective options for managing infections caused by β-lactamase-producing pathogens. The primary distinguishing factor appears to be the safety profile, with sultamicillin demonstrating a significantly lower incidence of diarrhea. For researchers and drug development professionals, this suggests that future innovations could focus on enhancing the gastrointestinal tolerability of β-lactam/β-lactamase inhibitor combinations without compromising their broad-spectrum efficacy. Further head-to-head in-vitro studies comparing the activity of these two agents against a wide panel of contemporary respiratory isolates would also be valuable to discern more subtle differences in their antimicrobial spectrum.

References

Evaluating Cross-Resistance Between Sultamicillin and Other Penicillins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of sultamicillin, a combination of ampicillin and the β-lactamase inhibitor sulbactam, with other key penicillins. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for understanding cross-resistance patterns and informing research and development in the field of antibacterial agents.

Introduction to Sultamicillin and Penicillin Resistance

Sultamicillin is a mutual prodrug of ampicillin and sulbactam.[1][2] Following oral administration, it is hydrolyzed in the body to release ampicillin and sulbactam in a 1:1 molar ratio.[2] Ampicillin, a β-lactam antibiotic, functions by inhibiting the biosynthesis of the bacterial cell wall.[2] However, a primary mechanism of bacterial resistance to penicillins is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[3] Sulbactam is an irreversible inhibitor of many of these β-lactamases.[2] By combining ampicillin with sulbactam, sultamicillin can be effective against many ampicillin-resistant, β-lactamase-producing bacterial strains.[4]

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics. Understanding the cross-resistance patterns between sultamicillin and other penicillins is crucial for predicting its efficacy against various bacterial isolates and for guiding therapeutic choices.

Comparative In Vitro Activity: A Data-Driven Analysis

To evaluate the cross-resistance between sultamicillin and other penicillins, a review of minimum inhibitory concentration (MIC) data is essential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following tables summarize the comparative MIC data for sultamicillin, ampicillin, amoxicillin, and penicillin G against key gram-positive and gram-negative bacteria.

It is important to note that direct, comprehensive studies comparing the MIC values of all four antibiotics against these specific strains in a single investigation are limited. The data presented here is a composite from various sources to provide a comparative overview.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values (μg/mL)

AntibioticStaphylococcus aureus (Penicillin-Resistant, β-lactamase positive)Escherichia coli (β-lactamase positive)Haemophilus influenzae (β-lactamase positive)
Sultamicillin (Ampicillin/Sulbactam) 6.25 (MIC90)[5]≤32/16[2]Susceptible
Ampicillin Resistant[6]ResistantResistant[7]
Amoxicillin Resistant[6]ResistantResistant[7]
Penicillin G ResistantNot ApplicableNot Applicable

Note: MIC values can vary significantly depending on the specific strain, the β-lactamase produced, and the testing methodology. The values presented are indicative of the general activity. "Resistant" indicates that the typical MIC values are above the clinical breakpoint for susceptibility.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The data presented in this guide is typically generated using standardized laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, a common technique for determining MIC values.[8][9][10]

CLSI Broth Microdilution Method for MIC Determination

This protocol outlines the steps for performing a broth microdilution test to determine the MIC of an antimicrobial agent against a bacterial isolate.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of the antibiotic at a known concentration.

  • Broth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. For fastidious organisms like Haemophilus influenzae, use Haemophilus Test Medium (HTM).[8]

  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.[8]

  • 96-Well Microdilution Plates: Sterile plates with round or flat-bottom wells.

2. Preparation of Antimicrobial Dilutions:

  • Perform serial twofold dilutions of the antimicrobial agent in the broth medium directly in the wells of the 96-well plate.

  • The typical final volume in each well is 100 µL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

3. Inoculation:

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

4. Incubation:

  • Incubate the microdilution plates at 35°C ± 2°C for 16 to 20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., increased CO2) may be required.

5. Reading and Interpretation of Results:

  • After incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualization of Resistance Mechanisms and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of β-lactamase-mediated resistance and a typical experimental workflow for evaluating cross-resistance.

Signaling Pathway of β-Lactamase Mediated Resistance

BetaLactamase_Resistance cluster_bacterium Bacterial Cell BetaLactam β-Lactam Antibiotic (e.g., Penicillin) PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Substrate for CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to InactiveMetabolite Inactive Metabolite BetaLactamase->InactiveMetabolite Hydrolyzes to InactiveMetabolite->PBP No longer inhibits

Caption: Mechanism of β-lactamase mediated resistance to penicillin antibiotics.

Experimental Workflow for Cross-Resistance Evaluation

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Isolates Bacterial Isolates (e.g., S. aureus, E. coli) MIC_Test Broth Microdilution MIC Testing (CLSI Guidelines) Isolates->MIC_Test Antibiotics Penicillins (Sultamicillin, Ampicillin, Amoxicillin, Penicillin G) Antibiotics->MIC_Test Incubation Incubation (35°C, 16-20h) MIC_Test->Incubation Data_Collection Data Collection (Record MIC values) Incubation->Data_Collection Comparison Compare MIC Values Data_Collection->Comparison Conclusion Evaluate Cross-Resistance Patterns Comparison->Conclusion

Caption: Workflow for evaluating cross-resistance among penicillins.

Conclusion

The inclusion of sulbactam in sultamicillin restores the activity of ampicillin against many β-lactamase-producing strains of bacteria that are resistant to ampicillin and other penicillins alone. The comparative data, although not exhaustive, indicates that sultamicillin is a valuable agent against common pathogens that have acquired resistance to older penicillins through β-lactamase production.

For researchers and drug development professionals, a thorough understanding of the mechanisms of resistance and the comparative efficacy of different antibiotic combinations is paramount. The standardized methodologies outlined in this guide, such as the CLSI broth microdilution method, are critical for generating reliable and comparable data to fuel the development of new and effective antimicrobial therapies. Continued surveillance of resistance patterns and in vitro susceptibility testing are essential to guide the appropriate use of existing antibiotics and to identify the need for novel agents.

References

Sultamicillin Tosylate: A Comparative Analysis of its Efficacy Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro effectiveness of sultamicillin tosylate against a range of clinically significant anaerobic bacteria. Sultamicillin, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, is evaluated against other key antimicrobial agents commonly used for anaerobic infections, including amoxicillin-clavulanate, clindamycin, and metronidazole. This analysis is based on experimental data from multiple in vitro studies to provide a comprehensive overview for research and development purposes.

Mechanism of Action

Sultamicillin's efficacy stems from the synergistic action of its two components. Ampicillin, a β-lactam antibiotic, inhibits the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) responsible for the cross-linking of peptidoglycan chains in the bacterial cell wall. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death. However, many anaerobic bacteria produce β-lactamase enzymes, which hydrolyze the β-lactam ring of ampicillin, rendering it inactive. Sulbactam, a β-lactamase inhibitor, irreversibly binds to and inactivates these enzymes, thereby protecting ampicillin from degradation and restoring its antibacterial activity.

Sultamicillin Mechanism of Action cluster_drug This compound cluster_bacterium Anaerobic Bacterium Sultamicillin Sultamicillin Ampicillin Ampicillin Sultamicillin->Ampicillin Hydrolysis Sulbactam Sulbactam Sultamicillin->Sulbactam Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibits BetaLactamase β-Lactamase Sulbactam->BetaLactamase Inactivates CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to BetaLactamase->Ampicillin Degrades

Figure 1: Mechanism of Action of Sultamicillin

Comparative In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for ampicillin-sulbactam (the active form of sultamicillin) and comparator antibiotics against various anaerobic bacteria. The MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity against Bacteroides fragilis Group

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Percentage Susceptible
Ampicillin-Sulbactam8/416/889%[1]
Amoxicillin-Clavulanate0.52.095.5%[2]
Piperacillin-Tazobactam0.258.0100%[3]
Imipenem0.061.0>98%[1][3]
Meropenem≤14~98%
Cefoxitin83292%[1]
Clindamycin0.258.071%[1][3]
Metronidazole1.0>16.097-100%[2][3][4]

Table 2: In Vitro Activity against Prevotella and Fusobacterium Species

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)Percentage Susceptible
Ampicillin-Sulbactam Prevotella spp.0.52>99%[5]
Fusobacterium spp.≤0.250.5100%
Amoxicillin-Clavulanate Prevotella spp.≤0.12/0.060.5/0.25100%[2]
Fusobacterium nucleatum≤0.12/0.060.25/0.12100%
Clindamycin Prevotella spp.≤0.25288%[2]
Fusobacterium spp.≤0.12≤0.12100%[2]
Metronidazole Prevotella spp.≤0.25193%[2]
Fusobacterium spp.≤0.25≤0.25100%[2]

Table 3: In Vitro Activity against Anaerobic Gram-Positive Cocci (e.g., Peptostreptococcus spp.)

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Percentage Susceptible
Ampicillin-Sulbactam0.251100%
Amoxicillin-Clavulanate0.0940.2596.5%[6]
Penicillin0.0640.592.9%[6]
Clindamycin0.0640.2592.9%[6]
Imipenem0.0320.125100%[6]
Metronidazole0.190.5100%[6]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Methodologies:
  • Agar Dilution: This is the reference method for anaerobic susceptibility testing.

    • Principle: A standardized inoculum of the test organism is applied to a series of agar plates containing serial twofold dilutions of the antimicrobial agent.

    • Procedure Outline:

      • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is commonly used.

      • Antimicrobial Dilution: Serial dilutions of the antibiotics are incorporated into the molten agar before pouring the plates.

      • Inoculum Preparation: A standardized suspension of the anaerobic bacteria, equivalent to a 0.5 McFarland standard, is prepared.

      • Inoculation: A multipoint inoculator is used to spot-inoculate the bacterial suspension onto the surface of the antibiotic-containing agar plates.

      • Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

      • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Dilution Workflow start Start media_prep Prepare Supplemented Brucella Agar start->media_prep plate_prep Incorporate Antibiotics into Agar Plates media_prep->plate_prep antibiotic_prep Prepare Serial Dilutions of Antibiotics antibiotic_prep->plate_prep inoculation Inoculate Plates with Test Organisms plate_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate Anaerobically (48 hours, 35-37°C) inoculation->incubation read_results Read Plates and Determine MIC incubation->read_results end End read_results->end

References

A Comparative Guide to the Bioavailability and Pharmacokinetics of Sultamicillin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and pharmacokinetic profiles of different sultamicillin formulations, supported by experimental data from published studies. Sultamicillin, a prodrug of ampicillin and the β-lactamase inhibitor sulbactam, is available in various oral dosage forms, primarily as tablets and suspensions.[1][2] Understanding the comparative performance of these formulations is critical for clinical application and further drug development.

Executive Summary

Sultamicillin is designed to enhance the oral absorption of ampicillin and sulbactam.[3] Following oral administration, it is hydrolyzed during absorption, delivering equimolar concentrations of both compounds into systemic circulation.[4][5] The bioavailability of both ampicillin and sulbactam from sultamicillin is approximately 80% of an equivalent intravenous dose.[4][6] Studies demonstrate that different oral formulations, such as tablets and suspensions, can be considered bioequivalent when meeting regulatory standards.[1][7] However, variations between originator and generic products have been observed, highlighting the importance of formulation-specific bioequivalence studies.[8]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for ampicillin and sulbactam following the administration of different sultamicillin formulations.

FormulationAnalyteCmax (ng/mL)AUC (ng·h/mL)Tmax (h)t½ (h)Study PopulationReference
Tablet (750 mg) Ampicillin---~124 Healthy Volunteers[1][7]
Sulbactam---~0.7524 Healthy Volunteers[1][7]
Suspension (250 mg/5mL) Ampicillin11,267.4 (Test) 10,864.4 (Reference)17,512.9 (Test) 18,388.0 (Reference)0.69 (Test) 0.85 (Reference)1.04 (Test) 1.03 (Reference)24 Healthy Male Volunteers[2]
Sulbactam6,360.6 (Test) 6,410.7 (Reference)10,971.7 (Test) 11,181.2 (Reference)0.72 (Test) 0.83 (Reference)1.26 (Test) 1.00 (Reference)24 Healthy Male Volunteers[2]
Tablet (375 mg) - Original AmpicillinHigher Mean ValueHigher Mean Value--20 Healthy Adult Volunteers[8]
SulbactamHigher Mean ValueHigher Mean Value--20 Healthy Adult Volunteers[8]
Tablet (375 mg) - Generic AmpicillinLower Mean ValueLower Mean Value--20 Healthy Adult Volunteers[8]
SulbactamLower Mean ValueLower Mean Value--20 Healthy Adult Volunteers[8]

Note: Some studies presented data as 90% confidence intervals for the ratio of test to reference products to establish bioequivalence rather than providing absolute values. For these, a qualitative comparison is provided.[1][7]

Experimental Protocols

The bioequivalence and pharmacokinetic studies of sultamicillin formulations typically follow a standardized protocol. Below is a detailed methodology synthesized from multiple cited experiments.

Study Design: The most common design is an open-label, randomized, single-dose, two-period, two-sequence crossover study.[1][2][7][9] This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of 7 to 14 days is implemented between the two treatment periods to ensure complete elimination of the drug from the body.[1][7]

Study Population: Studies are generally conducted in a cohort of 20 to 24 healthy adult volunteers.[1][2][8] Inclusion criteria typically involve non-smoking individuals with a body mass index (BMI) within a healthy range.

Dosing and Administration: A single oral dose of the test and reference sultamicillin formulations is administered to the subjects after an overnight fast. The dosage strength can vary, for example, 375 mg or 750 mg for tablets and 250 mg/5mL for suspensions.[1][2][8]

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples for up to 12 hours.[1][7][9]

Analytical Method: The concentrations of ampicillin and sulbactam in plasma or serum are determined using validated analytical methods. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently employed techniques.[1][2]

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both ampicillin and sulbactam:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Elimination Half-life): The time required for the drug concentration to decrease by half.

Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of Cmax and AUC. The acceptance criteria for bioequivalence are typically a 90% CI within the range of 80% to 125%.[1][2]

Mandatory Visualization

experimental_workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis screening Healthy Volunteers enrollment Informed Consent & Enrollment screening->enrollment randomization1 Randomization enrollment->randomization1 dosing1 Single Dose Administration (Test or Reference) randomization1->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout 7-14 Days sampling1->washout crossover Crossover Dosing (Alternate Formulation) washout->crossover sampling2 Serial Blood Sampling crossover->sampling2 bioanalysis LC-MS/MS or HPLC-UV Analysis of Ampicillin & Sulbactam sampling2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI for Bioequivalence) pk_analysis->stat_analysis

Caption: Experimental workflow for a typical two-way crossover bioequivalence study of sultamicillin formulations.

References

In Vitro Synergy of Sultamicillin Tosylate with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro synergistic activity of sultamicillin tosylate when combined with other classes of antibiotics against various bacterial strains. The information is compiled from publicly available experimental data and is intended to inform research and development in the field of antimicrobial chemotherapy.

Executive Summary

Sultamicillin is a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1][2] Its primary mechanism of synergistic action lies in the ability of sulbactam to irreversibly inhibit β-lactamase enzymes produced by resistant bacteria. This inhibition protects ampicillin from enzymatic degradation, restoring its efficacy against a broader spectrum of pathogens.[2][3] This guide summarizes available quantitative data from in vitro synergy studies, outlines the experimental protocols used to generate this data, and provides visualizations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Synergy Analysis

The synergistic potential of sultamicillin (or its active components, ampicillin/sulbactam) with other antibiotics is typically quantified using the Fractional Inhibitory Concentration (FIC) index, derived from checkerboard assays. An FIC index of ≤ 0.5 is generally considered synergistic.

Below are summaries of available data from in vitro studies.

Sultamicillin/Ampicillin-Sulbactam in Combination with Aminoglycosides
Bacterial SpeciesCombinationNumber of IsolatesSynergy (FIC ≤ 0.5)Additive (0.5 < FIC ≤ 4)Indifference (FIC > 4)Citation
Acinetobacter spp. (Extensively Drug-Resistant)Ampicillin/Sulbactam + AmikacinNot Specified52%40%8%[4]
Sultamicillin/Ampicillin-Sulbactam in Combination with Fluoroquinolones
Bacterial SpeciesCombinationNumber of IsolatesSynergy (FIC ≤ 0.5)Additive (0.5 < FIC ≤ 4)Indifference (FIC > 4)Citation
Acinetobacter spp. (Extensively Drug-Resistant)Ampicillin/Sulbactam + CiprofloxacinNot Specified40%46%14%[4]

Note: Data for other antibiotic classes and bacterial species for this compound specifically is limited in the reviewed literature. The data presented for ampicillin/sulbactam is considered a relevant proxy due to the nature of sultamicillin as a prodrug.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of synergy testing results. The following are standard protocols for the checkerboard and time-kill assays.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess antibiotic synergy.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the second antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells in increasing concentrations along the x-axis, and dilutions of the second antibiotic are added in increasing concentrations along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) The FIC index for the combination is the lowest FIC index calculated.[5][6]

Time-Kill Assay Protocol

The time-kill assay provides information on the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic and the combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point (e.g., 24 hours).[7][8]

Visualizations

Mechanism of Synergy: β-Lactamase Inhibition

The primary synergistic action of sultamicillin involves the inactivation of β-lactamase by sulbactam, which protects ampicillin from degradation.

SynergyMechanism cluster_bacterium Resistant Bacterium Ampicillin Ampicillin PBP Penicillin-Binding Protein (PBP) Ampicillin->PBP Binds to & inhibits Sulbactam Sulbactam BetaLactamase β-Lactamase Enzyme Sulbactam->BetaLactamase Irreversibly Inhibits BetaLactamase->Ampicillin Degrades CellWall Cell Wall Synthesis PBP->CellWall Essential for

Caption: Mechanism of sultamicillin synergy.

Experimental Workflow: Checkerboard Synergy Assay

The following diagram illustrates the general workflow for determining antibiotic synergy using the checkerboard method.

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare serial dilutions of this compound B1 Dispense antibiotic dilutions into 96-well plate in a checkerboard format A1->B1 A2 Prepare serial dilutions of second antibiotic A2->B1 A3 Prepare standardized bacterial inoculum B2 Inoculate all wells with bacterial suspension A3->B2 B1->B2 B3 Incubate plate at 37°C for 16-20 hours B2->B3 C1 Read MICs for each drug alone and in combination B3->C1 C2 Calculate Fractional Inhibitory Concentration (FIC) Index C1->C2 C3 Interpret results: Synergy, Additivity, Indifference C2->C3

Caption: Workflow of the checkerboard synergy assay.

Experimental Workflow: Time-Kill Synergy Assay

This diagram outlines the steps involved in a time-kill synergy assay.

TimeKillWorkflow cluster_prep_tk Preparation cluster_assay_tk Assay cluster_analysis_tk Data Analysis TK_A1 Prepare antibiotic solutions (single and combination) TK_B1 Add antibiotics to bacterial cultures at specified concentrations TK_A1->TK_B1 TK_A2 Prepare standardized bacterial inoculum TK_A2->TK_B1 TK_B2 Incubate cultures with shaking at 37°C TK_B1->TK_B2 TK_B3 Collect samples at multiple time points (0-24h) TK_B2->TK_B3 TK_C1 Perform serial dilutions and plate samples for viable counts TK_B3->TK_C1 TK_C2 Plot log10 CFU/mL vs. time (Time-kill curve) TK_C1->TK_C2 TK_C3 Determine synergy based on reduction in bacterial count TK_C2->TK_C3

References

A Comparative Guide to Sultamicillin Tosylate for the Treatment of Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sultamicillin tosylate's performance against other therapeutic alternatives for complicated urinary tract infections (cUTIs). The information presented is supported by available experimental and clinical data to aid in research and development efforts.

Introduction to Complicated Urinary Tract Infections (cUTIs)

Complicated urinary tract infections (cUTIs) are a significant clinical challenge, associated with a higher risk of treatment failure and morbidity compared to uncomplicated UTIs. These infections occur in patients with underlying structural or functional abnormalities of the urinary tract, including indwelling catheters, urinary obstruction, or renal impairment. The increasing prevalence of antibiotic-resistant pathogens further complicates the management of cUTIs, necessitating the evaluation of both established and novel therapeutic agents.

This compound is a combination drug that couples the antibiotic ampicillin with the beta-lactamase inhibitor sulbactam.[1][2] This guide evaluates its efficacy, safety, and mechanism of action in the context of cUTI treatment, drawing comparisons with other commonly used antibiotics.

Mechanism of Action of this compound

This compound is a prodrug that, upon oral administration, is hydrolyzed to release equimolar amounts of ampicillin and sulbactam.[2][3]

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[1] Inhibition of PBPs leads to cell lysis and bacterial death.

  • Sulbactam: A beta-lactamase inhibitor. Many resistant bacteria produce beta-lactamase enzymes that inactivate beta-lactam antibiotics like ampicillin. Sulbactam irreversibly binds to and inhibits these enzymes, thereby protecting ampicillin from degradation and restoring its antibacterial activity against otherwise resistant strains.[1][4]

This synergistic action results in a broader spectrum of activity for sultamicillin, making it effective against many beta-lactamase-producing bacteria.[1]

Mechanism of Action of this compound cluster_drug This compound (Oral) cluster_body Human Body cluster_bacteria Bacterial Cell Sultamicillin Sultamicillin Hydrolysis Hydrolysis Sultamicillin->Hydrolysis Absorption Ampicillin Ampicillin Hydrolysis->Ampicillin Sulbactam Sulbactam Hydrolysis->Sulbactam PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to BetaLactamase Beta-Lactamase Enzyme Sulbactam->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to BetaLactamase->Ampicillin Inactivates

Caption: Mechanism of this compound

Clinical Efficacy of this compound in cUTIs

Clinical studies have evaluated the efficacy of this compound in patients with complicated urinary tract infections. The data from key studies are summarized below.

Study Dosage Comparator Number of Patients (Sultamicillin Arm) Clinical Efficacy (Excellent/Moderate Response) Bacteriological Eradication Rate
Comparative Study vs. Cefadroxil [5]1125 mg/day (in 3 divided doses) for 5 daysCefadroxil (750 mg/day)11369.9% (p<0.01 vs. comparator)81.7% (p<0.01 vs. comparator)
Study in Complicated UTIs [6]187.5 mg or 375 mg (3 times daily) for 5-7 daysNone1770.6%82.4%
Multicenter Study [7]750-2250 mg/day for 5 daysNone36866.0% (Excellent + Moderate)74.9%

These studies indicate that this compound demonstrates significant clinical and bacteriological efficacy in the treatment of cUTIs. Notably, in a comparative trial, it was found to be statistically superior to cefadroxil.[5]

Comparison with Alternative Antibiotics for cUTIs

The treatment landscape for cUTIs includes a range of antibiotics. A comparison of this compound with other commonly used and novel agents is presented below. Direct head-to-head trial data for sultamicillin against many of these agents, particularly the newer ones, is limited.

Antibiotic Class Examples Spectrum of Activity Reported Clinical Efficacy in cUTIs (Composite/Clinical Cure) Key Considerations
This compound SultamicillinGram-positive and Gram-negative bacteria, including beta-lactamase producers.[1]66-71%[6][7]Oral formulation; generally well-tolerated but with a higher incidence of gastrointestinal side effects compared to some agents.[5][8]
Fluoroquinolones Ciprofloxacin, LevofloxacinBroad-spectrum, including Pseudomonas aeruginosa.7-day course often used.[9]Increasing resistance is a major concern.[9]
Cephalosporins (3rd/4th Gen) Ceftriaxone, CefepimeBroad-spectrum against Gram-negative bacteria.[10]Often used as initial empiric therapy.[11]Important for parenteral treatment of more severe infections.
Piperacillin-Tazobactam Piperacillin-TazobactamVery broad-spectrum, including Pseudomonas aeruginosa and anaerobes.A standard empiric choice for hospitalized patients.[10][11]Parenteral administration.
Carbapenems Meropenem, Imipenem-CilastatinBroadest spectrum among beta-lactams; active against most ESBL-producing organisms.[12]Reserved for suspected or confirmed multidrug-resistant (MDR) infections.[13]Increasing resistance is a global concern.
Novel Beta-Lactam/Beta-Lactamase Inhibitors Ceftolozane-Tazobactam, Ceftazidime-AvibactamEnhanced activity against MDR Gram-negative bacteria, including some carbapenem-resistant strains.[13][14]High efficacy rates in recent clinical trials.[14]Primarily used for highly resistant pathogens. Parenteral administration.
Other Novel Agents CefiderocolActive against many carbapenem-resistant Gram-negative bacteria.[15][16]Demonstrated non-inferiority to imipenem-cilastatin.[16]A newer option for difficult-to-treat infections. Parenteral administration.

Experimental Protocols: A Representative cUTI Clinical Trial Workflow

The following section outlines a typical experimental protocol for a randomized, double-blind clinical trial evaluating an antibiotic for the treatment of cUTI, based on FDA guidance and published trial designs.[15][17][18]

1. Study Objectives:

  • Primary: To evaluate the efficacy and safety of the investigational drug compared to a standard-of-care comparator for the treatment of cUTI.

  • Secondary: To assess microbiological outcomes, long-term clinical success, and the incidence of adverse events.

2. Patient Population:

  • Inclusion Criteria:

    • Adults (≥18 years old).

    • Clinical diagnosis of cUTI (e.g., fever, dysuria, frequency, urgency, flank pain) with a qualifying underlying complication.

    • Urinalysis consistent with infection (e.g., pyuria with ≥10 WBCs/mm³).

    • Urine culture with significant bacteriuria (e.g., ≥10⁵ CFU/mL of a uropathogen).

  • Exclusion Criteria:

    • Known hypersensitivity to the study drugs.

    • Severe renal impairment (creatinine clearance <30 mL/min).

    • Concurrent effective systemic antibiotic therapy.

    • Uncomplicated UTI.

3. Study Design and Treatment:

  • Randomized, double-blind, multicenter, non-inferiority trial.

  • Patients are randomized (1:1) to receive either the investigational drug or the comparator antibiotic.

  • Treatment duration is typically 5 to 14 days, administered orally or intravenously.

4. Efficacy and Safety Assessments:

  • Screening/Baseline: Clinical assessment, collection of urine and blood for culture, and baseline laboratory tests.

  • End of Treatment (EOT): Clinical and microbiological assessment.

  • Test of Cure (TOC) Visit (5-12 days post-treatment): Primary endpoint assessment.

    • Clinical Cure: Resolution of baseline signs and symptoms of cUTI.

    • Microbiological Eradication: Baseline uropathogen reduced to <10⁴ CFU/mL in urine culture.

    • Composite Endpoint: Clinical cure AND microbiological eradication.

  • Follow-up Visit (21-28 days post-randomization): Assessment for relapse.

  • Adverse Event Monitoring: Throughout the study.

5. Statistical Analysis:

  • The primary efficacy analysis is typically performed on the microbiological intent-to-treat (micro-ITT) population, which includes all randomized patients with a baseline uropathogen.[17]

  • Non-inferiority is concluded if the lower bound of the 95% confidence interval for the treatment difference is above the pre-specified non-inferiority margin (e.g., -15%).

Workflow for a Complicated UTI Clinical Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Clinical Signs, Urine Culture) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Treatment Arm A (Investigational Drug) Randomization->ArmA ArmB Treatment Arm B (Comparator Drug) Randomization->ArmB Treatment Treatment Period (5-14 Days) ArmA->Treatment ArmB->Treatment EOT End of Treatment (EOT) Assessment Treatment->EOT TOC Test of Cure (TOC) Visit (5-12 Days Post-Treatment) Primary Endpoint EOT->TOC FollowUp Follow-Up Visit (21-28 Days Post-Randomization) TOC->FollowUp Analysis Statistical Analysis (Non-Inferiority) FollowUp->Analysis

Caption: cUTI Clinical Trial Workflow

Safety and Tolerability

Sultamicillin is generally well-tolerated.[8] The most frequently reported side effects are gastrointestinal, primarily diarrhea and loose stools.[5][8] In one comparative study, the incidence of side effects with sultamicillin was 6.9%, which was significantly higher than the 1.3% observed in the cefadroxil group.[5] However, these effects were mostly mild and did not necessitate discontinuation of treatment.[5][8] As with other beta-lactam antibiotics, hypersensitivity reactions are a potential risk.

Conclusion

The available evidence supports the validation of this compound as an effective oral therapeutic option for complicated urinary tract infections. Its dual-action mechanism provides coverage against beta-lactamase-producing pathogens, a key consideration in an era of rising antibiotic resistance. Clinical data demonstrates high rates of clinical efficacy and bacteriological eradication. While it shows a favorable comparison to older cephalosporins, more direct comparative studies against current first-line and novel agents for cUTI are needed to precisely position it in modern treatment algorithms. The primary drawback is a higher incidence of gastrointestinal side effects, though these are typically mild. For drug development professionals, sultamicillin serves as a relevant case study of a successful beta-lactam/beta-lactamase inhibitor combination.

References

comparative pharmacokinetic studies of sultamicillin in different species

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the absorption, distribution, metabolism, and excretion of sultamicillin in humans, dogs, rats, and mice reveals important species-specific variations in the disposition of its active components, ampicillin and sulbactam. This guide synthesizes key pharmacokinetic data to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview.

Sultamicillin, a mutual prodrug of the antibiotic ampicillin and the β-lactamase inhibitor sulbactam, is designed to improve the oral bioavailability of both agents.[1][2] Following oral administration, sultamicillin is readily absorbed and rapidly hydrolyzed by esterases, primarily during absorption through the intestinal wall, to yield equimolar concentrations of ampicillin and sulbactam in the systemic circulation.[2][3][4] This mechanism significantly enhances the plasma concentrations of ampicillin compared to the administration of oral ampicillin alone.[1][3]

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of ampicillin and sulbactam following oral administration of sultamicillin exhibit notable differences across various species. The tables below summarize key parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC), providing a quantitative basis for comparison.

Table 1: Pharmacokinetic Parameters of Ampicillin after Oral Administration of Sultamicillin

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)
Human 750 mg (total)23.11.5-
Dog (Beagle) 20---
Rat 20--3.30 ± 0.39
Mouse 20---

Note: Data for Cmax and AUC in dogs and mice, and AUC in humans were not explicitly available in the provided search results in a comparable format.

Table 2: Pharmacokinetic Parameters of Sulbactam after Oral Administration of Sultamicillin

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)
Human 750 mg (total)10.01.5-
Dog (Beagle) 20---
Rat 20--3.24 ± 0.32
Mouse 20---

Note: Data for Cmax and AUC in dogs and mice, and AUC in humans were not explicitly available in the provided search results in a comparable format.

In rats, the administration of sultamicillin resulted in a 2 to 2.5 times greater total bioavailability for both ampicillin and sulbactam compared to when each compound was administered individually.[2][5] Generally, the plasma or serum concentrations of ampicillin and sulbactam derived from sultamicillin are comparable within rats, mice, and beagle dogs.[2][5] Among these animal models, the highest Cmax and AUC values for both components were observed in beagles, followed by mice, and then rats.[6]

In healthy human volunteers, the elimination half-lives for sulbactam and ampicillin are approximately 0.75 and 1 hour, respectively.[3] Both ampicillin and sulbactam are primarily eliminated through renal excretion.[1] The bioavailability of both drugs from orally administered sultamicillin in humans is estimated to be over 80%.[7]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized pharmacokinetic methodologies. A typical experimental workflow is outlined below.

General Experimental Workflow for Animal Pharmacokinetic Studies
  • Animal Models : Studies have utilized various species, including male and female outbred mice (25 g), male rats (100 g), and purebred male beagle dogs (14 kg).[6]

  • Drug Administration : Sultamicillin and its constituent components, ampicillin and sulbactam, are administered orally. The drugs are often prepared in a diluent containing agents like Methocel, Polysorbate 80, and carboxymethylcellulose.[6][8]

  • Blood Sampling : Plasma or serum samples are collected at various time points post-administration. In mice and rats, blood is often obtained from the orbital sinuses, while in dogs, samples are taken via jugular puncture.[6]

  • Drug Concentration Analysis : The concentrations of ampicillin and sulbactam in the collected samples are determined using validated analytical methods, such as microbiological assays or high-performance liquid chromatography (HPLC).[6][7]

  • Pharmacokinetic Analysis : The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.[6]

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Animal Selection Animal Selection Drug Preparation Drug Preparation Animal Selection->Drug Preparation Dose Administration Dose Administration Drug Preparation->Dose Administration Blood Sampling Blood Sampling Dose Administration->Blood Sampling Sample Processing Sample Processing Blood Sampling->Sample Processing Concentration Measurement Concentration Measurement Sample Processing->Concentration Measurement Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration Measurement->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Comparative Analysis Comparative Analysis Parameter Calculation->Comparative Analysis

Figure 1: A generalized workflow for a comparative pharmacokinetic study.

Signaling Pathways and Logical Relationships

The core mechanism of sultamicillin's action relies on its hydrolysis to ampicillin and sulbactam. The following diagram illustrates this logical relationship.

G Sultamicillin (Oral) Sultamicillin (Oral) Hydrolysis (Esterases) Hydrolysis (Esterases) Sultamicillin (Oral)->Hydrolysis (Esterases) Absorption Ampicillin Ampicillin Hydrolysis (Esterases)->Ampicillin Sulbactam Sulbactam Hydrolysis (Esterases)->Sulbactam Systemic Circulation Systemic Circulation Ampicillin->Systemic Circulation Sulbactam->Systemic Circulation

Figure 2: Hydrolysis of sultamicillin into its active components.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Sultamicillin Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical information for handling Sultamicillin tosylate, a common antibiotic compound. The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical management.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, adherence to appropriate personal protective equipment (PPE) guidelines is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1][2][3][4][5]

Body PartRecommended Personal Protective EquipmentSpecifications & Best Practices
Eyes/Face Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required in situations with a higher risk of dust dispersion.[1][2][3][4]
Skin Impervious, fire/flame-resistant clothing and protective glovesHandle with chemical-impermeable gloves (inspected prior to use). Clothing should fully cover the body. Wash hands thoroughly after handling.[1][2][3]
Respiratory Dust respirator or a full-face respiratorUse a suitable respirator if exposure limits are exceeded, if irritation is experienced, or in areas with inadequate ventilation to prevent inhalation of dust.[1][2][3][4]

Operational and Disposal Plans

Safe handling of this compound extends from initial receipt and storage to final disposal. The following workflow outlines the key procedural steps.

receiving Receiving and Storage handling Handling and Preparation receiving->handling Proceed with caution spill Accidental Spill Response handling->spill If spill occurs disposal Waste Disposal handling->disposal After use spill->disposal Contain and clean up ppe Wear Appropriate PPE ppe->receiving ppe->handling ppe->spill ventilation Ensure Adequate Ventilation ventilation->handling

Safe handling workflow for this compound.

Procedural Guidance

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2][5] Recommended storage temperatures are 4°C for the powder and -20°C or -80°C when in solvent.[2][5]

Handling and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][3][6]

  • Minimize dust generation during handling.[7]

  • Avoid contact with skin and eyes.[3][6]

  • Wash hands thoroughly after handling the substance.[3]

Accidental Release Measures:

  • In the event of a spill, evacuate personnel from the immediate area.[2][3]

  • Ensure adequate ventilation.[2][3]

  • Wear full personal protective equipment, including respiratory protection, safety goggles, and impervious gloves and clothing.[2]

  • For powder spills, cover with a plastic sheet to minimize spreading. Carefully sweep or take up the material mechanically and place it into an appropriate, labeled container for disposal.[3] Avoid creating dust.

  • For solutions, absorb with an inert, liquid-binding material such as diatomite or universal binders.[2][6]

  • Clean the contaminated surface thoroughly. Decontamination can be done by scrubbing with alcohol.[2][6]

  • Prevent the spilled material from entering drains or water courses.[2][3]

First Aid:

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[1][2][3]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[1][3]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[7]

  • It is recommended that waste minimization be practiced.[7]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to prevent reuse and dispose of it in a sanitary landfill or by controlled incineration.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.